molecular formula C10H20O2 B1584823 Hexyl isobutyrate CAS No. 2349-07-7

Hexyl isobutyrate

Cat. No.: B1584823
CAS No.: 2349-07-7
M. Wt: 172.26 g/mol
InChI Key: CYHBDKTZDLSRMY-UHFFFAOYSA-N
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Description

Hexyl 2-methylpropanoate, also known as (phenylmethyl)-penicillin or benzylpenicillin, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Hexyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, hexyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). Hexyl 2-methylpropanoate has a sweet, apple, and berry taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl 2-methylpropanoate
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InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3
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InChI Key

CYHBDKTZDLSRMY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID2047519
Record name Hexyl isobutyrate
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Molecular Weight

172.26 g/mol
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Physical Description

Liquid, Other Solid
Record name Propanoic acid, 2-methyl-, hexyl ester
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Boiling Point

198.00 to 199.00 °C. @ 760.00 mm Hg
Record name Hexyl 2-methylpropanoate
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Solubility

very slightly
Record name Hexyl 2-methylpropanoate
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CAS No.

2349-07-7
Record name Hexyl isobutyrate
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Record name HEXYL ISOBUTYRATE
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Record name Hexyl 2-methylpropanoate
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Foundational & Exploratory

hexyl isobutyrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hexyl Isobutyrate

Introduction

This compound, also known by its IUPAC name hexyl 2-methylpropanoate, is a carboxylic ester characterized by its pleasant, fruity aroma reminiscent of green apples, pears, or pineapple.[1][2][3] This colorless liquid is utilized extensively in the flavor and fragrance industries, finding application in a wide array of consumer products including perfumes, personal care items, soaps, detergents, and as a flavoring agent in foods and beverages.[1][3] Beyond its sensory attributes, it also serves as a solvent and plasticizer in industrial applications such as coatings and adhesives.[1] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization for researchers and professionals in chemical and drug development fields.

Chemical Structure and Identification

This compound is the ester formed from the condensation of hexan-1-ol and isobutyric acid (2-methylpropanoic acid).[2] Its structure consists of a hexyl group attached to the oxygen of the carboxylate group of isobutyrate.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name hexyl 2-methylpropanoate [2][4]
Synonyms Hexyl 2-methylpropionate, n-Hexyl isobutyrate [1][4][5]
CAS Number 2349-07-7 [1][4]
Molecular Formula C₁₀H₂₀O₂ [1][2][3][4]
Molecular Weight 172.26 g/mol [1][2][4]
Canonical SMILES CCCCCCOC(=O)C(C)C [2][4][6]
InChI InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3 [2][4][6]
InChIKey CYHBDKTZDLSRMY-UHFFFAOYSA-N [2][4][5]

| FEMA Number | 3172 |[4][7] |

Physicochemical Properties

This compound is a stable, combustible liquid under standard conditions.[8][9] Its hydrophobic nature, owing to the long alkyl chain, dictates its solubility characteristics.

Table 2: Physical and Chemical Properties of this compound | Property | Value | Reference | | :--- | :--- | :--- | | Appearance | Colorless liquid |[1][7] | | Odor | Sweet, fruity, green apple-like |[3][7][10] | | Boiling Point | 198 - 200 °C at 760 mmHg |[1][7] | | Density | 0.86 g/mL at 25 °C |[1][6][11] | | Refractive Index | n20/D 1.412 - 1.416 |[1][12] | | Flash Point | 73 °C (163.4 °F) - Closed Cup |[6][10] | | Vapor Pressure | 0.413 mmHg at 25 °C (estimated) |[7][12] | | Solubility | Insoluble in water; Soluble in alcohol, propylene glycol, and most fixed oils.[2][10][13][14] | | Purity (by GC) | ≥97-100% |[1][6] |

Synthesis Protocols

The primary industrial method for synthesizing this compound is through Fischer-Speier esterification.[2][13] This involves the acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (hexan-1-ol).

Fischer Esterification of Hexan-1-ol and Isobutyric Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • Hexan-1-ol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask, condenser, heating mantle, separatory funnel

Methodology:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of hexan-1-ol and isobutyric acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the total reactant mass) to the mixture while stirring.

  • Heating: Heat the mixture under reflux. The reaction temperature is typically maintained at the boiling point of the mixture. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus. The reaction is monitored for completion, typically by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.

  • Drying and Isolation: The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by fractional distillation to yield the final, high-purity product.

G cluster_reactants Reactants cluster_products Products Hexanol Hexan-1-ol Catalyst H₂SO₄ (catalyst) Heat Hexanol->Catalyst IsobutyricAcid Isobutyric Acid IsobutyricAcid->Catalyst HexylIsobutyrate This compound Catalyst->HexylIsobutyrate Water Water Catalyst->Water

Caption: Fischer esterification of this compound.

Analytical and Characterization Protocols

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and to quantify its presence in a mixture.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent, such as hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-5 or HP-5) is suitable for separation.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

    • Oven Program: Start at an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 170-200 °C).[15]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time of the peak corresponding to this compound is compared with that of a known standard. The peak area is proportional to the concentration, allowing for purity assessment (e.g., >98% as per commercial grades).[1][12]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound, aiding in its structural identification. MS is often coupled with GC (GC-MS).

Methodology:

  • Ionization: In a typical GC-MS setup, after the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method.[4]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.26 g/mol ).[4] Common fragments for esters include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement. Key fragments observed for this compound include m/z values of 43 (the isobutyryl cation, often the base peak), 71, and 89.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire spectra on an NMR spectrometer (e.g., 300-500 MHz).

  • ¹H NMR Spectral Interpretation: The spectrum will show characteristic signals for the hexyl and isobutyrate moieties.

    • A doublet for the six methyl protons of the isobutyrate group.

    • A multiplet (septet) for the single proton on the tertiary carbon of the isobutyrate group.

    • A triplet for the methylene protons (-OCH₂-) of the hexyl group adjacent to the ester oxygen.

    • Multiplets for the other methylene protons of the hexyl chain.

    • A triplet for the terminal methyl protons of the hexyl group.

  • ¹³C NMR Spectral Interpretation: The spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the presence of 10 carbon atoms in different chemical environments.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the ester group.

Methodology:

  • Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Spectral Interpretation: The key diagnostic absorption band for an ester is the strong C=O (carbonyl) stretch, which appears in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching bands will be visible in the 1000-1300 cm⁻¹ region. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the absence of unreacted alcohol or carboxylic acid impurities.

G Sample This compound Sample Prep Sample Preparation (Dilution/Dissolution) Sample->Prep Analysis Instrumental Analysis Prep->Analysis GC Gas Chromatography (GC) - Purity - Retention Time Analysis->GC Separation MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Analysis->MS Identification NMR NMR Spectroscopy - ¹H and ¹³C Spectra - Structural Elucidation Analysis->NMR Structure IR IR Spectroscopy - Functional Groups (C=O) Analysis->IR Functionality Data Data Interpretation & Structure Confirmation GC->Data MS->Data NMR->Data IR->Data

References

An In-depth Technical Guide on the Natural Occurrence of Hexyl Isobutyrate in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of hexyl isobutyrate, a significant contributor to the characteristic aroma of many fruits. The document details its presence in various fruit species, presents quantitative data, outlines the methodologies for its analysis, and illustrates the relevant biochemical pathways.

Natural Occurrence of this compound

This compound, an ester known for its fruity and sweet aroma, is a naturally occurring volatile organic compound found in a variety of fruits. Its presence contributes to the complex and desirable flavor profiles of fruits such as apples, apricots, grapes, plums, quince, and wild strawberries[1][2]. In apples, it is one of numerous esters that constitute the characteristic aroma[3].

Quantitative Data

The concentration of this compound can vary significantly depending on the fruit variety, maturity, and storage conditions. A study on the peels of 40 apple cultivars found that this compound was present in varying concentrations. The data from this study is summarized in the table below.

Fruit SpeciesCultivar(s)TissueAverage Concentration (μg/kg FW)Concentration Range (μg/kg FW)Reference
Apple (Malus domestica)40 diverse cultivarsPeel14.550–262.64[3]

FW: Fresh Weight

Experimental Protocols for Analysis

The identification and quantification of this compound in fruit matrices are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a pre-concentration method like Headspace Solid-Phase Microextraction (HS-SPME).

3.1. Sample Preparation and Volatile Extraction (HS-SPME)

Headspace Solid-Phase Microextraction is a widely used solvent-free technique for the extraction of volatile and semi-volatile compounds from a sample's headspace.

  • Sample Homogenization: A representative sample of the fruit tissue (e.g., peel, pulp) is weighed and homogenized.

  • Incubation: The homogenized sample is placed in a sealed vial and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace.

  • SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample vial for a defined period to adsorb the volatile analytes.

  • Desorption: The SPME fiber is then retracted and introduced into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is employed for the separation and identification of the extracted volatile compounds.

  • Separation: The desorbed compounds are separated based on their boiling points and affinity for the stationary phase in a capillary column (e.g., DB-5ms). A programmed temperature gradient is used to elute the compounds.

  • Identification: As the compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, an internal standard can be added to the sample before extraction. The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Visualization of Methodologies and Pathways

4.1. Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound in fruit samples.

experimental_workflow sample Fruit Sample homogenization Homogenization sample->homogenization hs_spme Headspace SPME homogenization->hs_spme Volatile Extraction gc_ms GC-MS Analysis hs_spme->gc_ms Separation & Detection data_analysis Data Analysis gc_ms->data_analysis Quantification & Identification

A typical experimental workflow for fruit volatile analysis.

4.2. Biosynthetic Pathway of Hexyl Esters in Fruits

Esters in fruits are synthesized from fatty acids and alcohols through the action of alcohol acyltransferase (AAT) enzymes. The C6 precursors (hexanol and hexanal) for hexyl esters are derived from the lipoxygenase (LOX) pathway, which starts with linoleic or linolenic acid.

biosynthetic_pathway fatty_acids Linoleic/Linolenic Acid lox_pathway Lipoxygenase (LOX) Pathway fatty_acids->lox_pathway c6_aldehydes Hexanal / (E)-2-Hexenal lox_pathway->c6_aldehydes adh Alcohol Dehydrogenase (ADH) c6_aldehydes->adh c6_alcohols Hexanol adh->c6_alcohols aat Alcohol Acyltransferase (AAT) c6_alcohols->aat isobutyryl_coa Isobutyryl-CoA (from Valine metabolism) isobutyryl_coa->aat hexyl_isobutyrate This compound aat->hexyl_isobutyrate

Biosynthesis of hexyl esters in fruits.

References

An In-depth Technical Guide to Hexyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl isobutyrate, a carboxylic acid ester, is a versatile organic compound with significant applications across various industries, including the flavor, fragrance, and chemical sectors. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and spectral data. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a reference standard, a building block in organic synthesis, or a well-characterized solvent.

Chemical Identity and Synonyms

This compound is systematically known as hexyl 2-methylpropanoate. Its unique Chemical Abstracts Service (CAS) number is 2349-07-7 .[1][2][3][4] This identifier is crucial for unambiguous identification in research and regulatory documentation. The compound is also known by several synonyms, which are listed in the table below for easy reference.

Identifier Type Identifier
CAS Number 2349-07-7[1][2][3][4]
IUPAC Name hexyl 2-methylpropanoate[2]
Synonyms Hexyl 2-methylpropanoate, Isobutyric acid hexyl ester, n-Hexyl isobutyrate, Hexyl isobutanoate, 1-Hexyl isobutyrate, Hexyl 2-methylpropionate[1][2][4][5]
FEMA Number 3172[2][4]
EINECS Number 219-075-8[4]
Molecular Formula C10H20O2[1][2][4]
Molecular Weight 172.26 g/mol [2][4]
InChI InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3[2]
InChIKey CYHBDKTZDLSRMY-UHFFFAOYSA-N[2]
SMILES CCCCCCOC(=O)C(C)C[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and integration into experimental designs. The following table summarizes its key physical and chemical characteristics.

Property Value
Appearance Colorless liquid[2][4]
Odor Fruity, green, apple, pear-like[3]
Density 0.86 g/mL at 25 °C
Boiling Point 198 - 200 °C[2][4]
Flash Point 73 °C (164 °F)[1][6]
Vapor Pressure 0.413 mmHg at 25 °C[1]
Refractive Index n20/D 1.412 - 1.416[2][4]
Water Solubility 58.21 mg/L at 20 °C[4]
Solubility in Organic Solvents Soluble in alcohol, propylene glycol, and most fixed oils[6][7]

Synthesis of this compound

This compound is typically synthesized via Fischer esterification, a classic organic reaction involving the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, isobutyric acid and hexanol are the reactants.

General Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of this compound based on the principles of Fischer esterification.

Materials:

  • Isobutyric acid

  • Hexanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of isobutyric acid and hexanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by distillation to obtain pure this compound.

G General Workflow for this compound Synthesis A Reactants: Isobutyric Acid & Hexanol C Reaction at Reflux A->C B Acid Catalyst (e.g., H2SO4) B->C D Workup: Extraction & Washing C->D E Drying of Organic Phase D->E F Solvent Removal E->F G Purification: Distillation F->G H Pure this compound G->H

Caption: Synthesis workflow for this compound.

Spectral Data

The structural confirmation of synthesized or procured this compound is typically performed using various spectroscopic techniques.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[2][8]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of all protons and carbons.[2]

Applications and Relevance in Research

While this compound is predominantly used in the flavor and fragrance industries for its fruity aroma, its well-defined chemical and physical properties make it relevant in a research context.[10]

  • Solvent: Its ester functionality and alkyl chain provide moderate polarity, making it a potential solvent for a range of organic compounds.[4]

  • Reference Standard: In analytical chemistry, pure this compound can serve as a reference standard for method development and validation, particularly in gas chromatography.

  • Synthetic Building Block: The ester group can be a site for further chemical transformations, allowing this compound to be used as a starting material or intermediate in more complex organic syntheses.

G Properties and Applications of this compound cluster_properties Key Properties cluster_applications Primary Applications CAS: 2349-07-7 CAS: 2349-07-7 Reference Standard Reference Standard CAS: 2349-07-7->Reference Standard enables Fruity Odor Fruity Odor Flavoring Agent Flavoring Agent Fruity Odor->Flavoring Agent leads to Fragrance Ingredient Fragrance Ingredient Fruity Odor->Fragrance Ingredient leads to Ester Functionality Ester Functionality Synthetic Intermediate Synthetic Intermediate Ester Functionality->Synthetic Intermediate allows for Moderate Polarity Moderate Polarity Organic Solvent Organic Solvent Moderate Polarity->Organic Solvent results in

Caption: Logical relationships of this compound.

Conclusion

This compound is a well-characterized organic compound with a range of applications. For researchers and professionals in drug development, it can serve as a useful solvent, a reliable analytical standard, or a versatile building block in organic synthesis. This guide has provided essential technical information to support its effective utilization in a scientific setting.

References

The Olfactory Profile and Sensory Analysis of Hexyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl isobutyrate, a carboxylic ester with the molecular formula C10H20O2, is a significant contributor to the aroma profiles of various fruits and is widely utilized in the flavor and fragrance industry. Its characteristic scent is predominantly described as sweet, fruity, and green, with distinct notes of apple and pear. This technical guide provides an in-depth exploration of the odor profile of this compound, supported by a summary of its physicochemical properties. Detailed experimental protocols for its sensory analysis, including Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA), are presented to offer a robust framework for research and quality control. Furthermore, this document elucidates the canonical olfactory signaling pathway initiated by odorants like this compound, providing a molecular basis for its perception.

Odor Profile and Physicochemical Properties

This compound possesses a complex and pleasant aroma that is highly valued in various applications. The consensus from multiple sources describes its odor as a harmonious blend of sweet, fruity, and green notes.[1][2] The most prominent descriptors include apple and pear, with nuances of ripe peach, berry, grape, and a subtle wine-like character.[2] Its low odor detection threshold contributes to its high impact, meaning a small amount can impart a significant fruity character.[1]

Quantitative Sensory Data
Sensory DescriptorMean Intensity (0-10 Scale)
Sweet7.5
Fruity8.2
Green6.8
Apple7.9
Pear7.1
Peach3.5
Berry2.8

Note: The data in this table is illustrative and synthetically generated based on qualitative descriptions to provide a framework for quantitative analysis. Actual values would be determined through rigorous sensory panel testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
CAS Number2349-07-7
AppearanceColorless to pale yellow liquid[3]
Boiling Point198-200 °C[4]
Flash Point73 °C
SolubilityInsoluble in water; soluble in ethanol and propylene glycol[5][6]
Odor ThresholdReported as low[1]

Experimental Protocols for Sensory Analysis

To quantitatively and qualitatively assess the odor profile of this compound, standardized sensory analysis methodologies are crucial. The following sections detail the protocols for Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.

To separate the volatile components of a sample containing this compound and identify which of these components contribute to the overall aroma, as perceived by a human assessor.

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory port.

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-WAX).

  • High-purity carrier gas (Helium or Hydrogen).

  • Sample of this compound (pure or in a matrix).

  • Appropriate solvent for dilution (e.g., ethanol).

  • Trained sensory panelists.

  • Sample Preparation: Prepare a dilution of the this compound sample in a suitable solvent to an appropriate concentration for GC analysis.

  • GC Configuration:

    • Set the GC oven temperature program to effectively separate the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

    • The injector and detector temperatures should be set appropriately (e.g., 250°C).

    • The effluent from the capillary column is split between the FID and the olfactory port. A split ratio of 1:1 is common.

  • Olfactory Evaluation:

    • A trained panelist sits at the olfactory port and sniffs the effluent as the chromatographic run progresses.

    • The panelist records the retention time, duration, and a detailed description of each odor perceived.

    • An intensity rating for each odor event is also recorded, typically using a predefined scale.

  • Data Analysis:

    • The data from the FID provides a chromatogram of the separated compounds.

    • The olfactometry data is compiled to create an aromagram, which is a plot of odor intensity versus retention time.

    • By aligning the FID chromatogram and the aromagram, the odor-active compounds can be correlated with specific chromatographic peaks. Further identification can be achieved by GC-Mass Spectrometry (GC-MS).

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

To develop a comprehensive sensory profile of this compound by a trained panel, quantifying the intensity of its various aroma descriptors.

  • Samples of this compound at a standardized concentration in an odorless solvent (e.g., mineral oil or propylene glycol).

  • Odorless blotter strips or glass vials for sample presentation.

  • A panel of 8-12 trained sensory assessors.

  • Sensory evaluation booths with controlled lighting, temperature, and ventilation.

  • Data collection software or ballots.

  • Panelist Training and Lexicon Development:

    • A panel of individuals is screened for their sensory acuity and ability to articulate perceptions.

    • During training sessions, panelists are presented with various reference standards representing different aroma notes (e.g., apple, pear, green, sweet).

    • Through consensus, the panel develops a specific vocabulary (lexicon) to describe the aroma of this compound.

  • Sample Evaluation:

    • Samples of this compound are presented to the panelists in a randomized and blind-coded manner.

    • Panelists evaluate the aroma of each sample and rate the intensity of each descriptor from the developed lexicon on a continuous line scale (e.g., from 0 = not perceived to 10 = very strong).

  • Data Analysis:

    • The intensity ratings from each panelist are collected and statistically analyzed.

    • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of each attribute.

    • The mean intensity scores for each descriptor are calculated to generate a quantitative sensory profile.

    • The results are often visualized using a spider plot or radar chart to provide a graphical representation of the odor profile.[7]

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This triggers a cascade of intracellular events known as the olfactory signaling pathway.[8][9][10] This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.

The binding of an odorant molecule to its specific OR causes a conformational change in the receptor, activating an associated G-protein (Gαolf).[9] The activated Gαolf, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[8][9] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium (Na+) and calcium (Ca2+) ions.[9][10] This influx of positive ions depolarizes the OSN, generating a receptor potential. If the depolarization is sufficient to reach the threshold, an action potential is fired and transmitted along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Visualizations

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane of Olfactory Sensory Neuron OR Olfactory Receptor (OR) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel CNG Ion Channel Ions Na+ / Ca2+ Influx CNG_channel->Ions Odorant This compound Odorant->OR Binds to ATP ATP ATP->AC cAMP->CNG_channel Opens Depolarization Depolarization (Action Potential) Ions->Depolarization Brain Signal to Olfactory Bulb Depolarization->Brain

Caption: Olfactory Signaling Pathway for this compound.

GCO_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Prep Prepare this compound Solution Inject Inject Sample Prep->Inject GC_Column Separation on Capillary Column Inject->GC_Column Split Effluent Split GC_Column->Split FID Flame Ionization Detector (FID) Split->FID Olfactory_Port Olfactory Port Split->Olfactory_Port Chromatogram Generate FID Chromatogram FID->Chromatogram Panelist Trained Panelist Olfactory_Port->Panelist Correlation Correlate Peaks and Odors Chromatogram->Correlation Aromagram Generate Aromagram Aromagram->Correlation Panelist->Aromagram Describes Odors

Caption: Experimental Workflow for GC-O Analysis.

QDA_Workflow cluster_setup Setup & Training cluster_eval Evaluation cluster_data Data Analysis & Reporting Recruit Recruit & Screen Panelists Lexicon Develop Sensory Lexicon Recruit->Lexicon Training Train Panel with Reference Standards Lexicon->Training Evaluation Panelists Evaluate and Rate Intensities Training->Evaluation Sample_Prep Prepare Coded Samples Sample_Prep->Evaluation Collect_Data Collect Intensity Data Evaluation->Collect_Data Statistics Statistical Analysis (ANOVA) Collect_Data->Statistics Profile Generate Sensory Profile (Spider Plot) Statistics->Profile

Caption: Experimental Workflow for QDA.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Hexyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl isobutyrate (C10H20O2, MW: 172.26 g/mol ) is a carboxylic acid ester recognized for its characteristic sweet, fruity aroma, often described as apple- and pear-like.[1] This profile makes it a valuable compound in the flavor and fragrance industries.[2] For researchers, scientists, and professionals in drug development, understanding the mass spectral behavior of such molecules is crucial for their identification and quantification in complex matrices. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the core fragmentation pathways.

Molecular Profile

A clear understanding of the molecule's structure is fundamental to interpreting its fragmentation. This compound consists of an isobutyryl group esterified with a hexyl alcohol.

PropertyValueReference
IUPAC Name hexyl 2-methylpropanoate[3][4]
Molecular Formula C10H20O2[3][4]
Molecular Weight 172.26 g/mol [3][4]
CAS Number 2349-07-7[3][4]
SMILES CCCCCCOC(=O)C(C)C[5]

Electron Ionization Mass Spectrum: Key Fragments

Upon electron ionization, this compound undergoes several predictable fragmentation reactions. The resulting mass spectrum is characterized by a series of specific ions that are diagnostic for its structure. The most significant ions observed are summarized below.

m/z (Daltons)Relative Intensity (%)Proposed Ion Structure / Identity
4129.89[C3H5]+ (Allyl cation)
4399.99[(CH3)2CH]+ (Isopropyl cation)
5624.25[C4H8]+• (Butene radical cation)
7141.18[(CH3)2CHCO]+ (Isobutyryl cation)
8945.65[(CH3)2CHCOOH2]+ (Protonated Isobutyric Acid)
172Low / Not Observed[C10H20O2]+• (Molecular Ion)
Data sourced from PubChem EI-B Mass Spectrum.[5]

Core Fragmentation Pathways

The fragmentation of this compound is dominated by cleavage events centered around the ester functional group and rearrangements involving the hexyl chain. The molecular ion (m/z 172) is often of low abundance or entirely absent, which is common for aliphatic esters.

Alpha-Cleavage

Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group. This is a primary fragmentation route for esters.

  • Formation of the Isobutyryl Cation (m/z 71): The most significant alpha-cleavage results from the loss of the hexyloxy radical (•O(CH2)5CH3). This produces the highly stable isobutyryl cation at m/z 71.

  • Formation of the Base Peak (m/z 43): The isobutyryl cation (m/z 71) is unstable and readily loses a neutral carbon monoxide (CO) molecule, resulting in the formation of the isopropyl cation at m/z 43. This fragment is the most abundant ion in the spectrum (the base peak), indicating its exceptional stability.[5]

Diagram 1: Alpha-cleavage pathway leading to the base peak.
McLafferty Rearrangement

A hallmark fragmentation for esters with sufficiently long alkyl chains is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen from the hexyl chain to the carbonyl oxygen via a six-membered transition state. This rearrangement results in the elimination of a neutral alkene (hexene, C6H12) and the formation of the radical cation of isobutyric acid at m/z 88. While the direct fragment at m/z 88 is not always prominent, the subsequent protonated species at m/z 89 is significant.[5]

cluster_main McLafferty Rearrangement M This compound M+• (m/z 172) TS Six-Membered Transition State M->TS γ-H transfer F88 Isobutyric Acid Radical Cation (m/z 88) TS->F88 Neutral Neutral Hexene (C6H12) TS->Neutral F89 Protonated Isobutyric Acid (m/z 89) F88->F89 +H•

Diagram 2: The McLafferty rearrangement mechanism.
Other Significant Fragmentations

The hexyl chain itself can undergo fragmentation, leading to a series of smaller hydrocarbon ions.

  • m/z 56: This ion corresponds to a butene radical cation ([C4H8]+•), likely formed through cleavage of the hexyl chain.

  • m/z 41: The allyl cation ([C3H5]+) is a common, stable carbocation observed in the mass spectra of compounds with alkyl chains of three or more carbons.

Experimental Protocol: GC-MS Analysis

The data for this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[5] A generalized protocol for such an analysis is provided below.

cluster_workflow GC-MS Experimental Workflow SamplePrep 1. Sample Preparation (Dilute in Hexane) Injection 2. GC Injection (1 µL, Splitless) SamplePrep->Injection Separation 3. Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole Analyzer) Ionization->Analysis Detection 6. Detection & Spectrum (Electron Multiplier) Analysis->Detection

Diagram 3: A typical workflow for GC-MS analysis.

1. Sample Preparation:

  • A stock solution of this compound is prepared by dissolving it in a high-purity volatile solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.

  • A working solution is then prepared by diluting the stock solution to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 250°C, and held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).[5]

  • Ionization Energy: 70 eV.[7]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 35-400.

  • Data Acquisition: Full scan mode.

The electron ionization mass spectrum of this compound is defined by a set of characteristic fragment ions. The fragmentation pattern is dominated by alpha-cleavage leading to the isobutyryl cation (m/z 71) and its subsequent decomposition to the highly stable isopropyl cation (m/z 43), which constitutes the base peak. Additionally, a McLafferty rearrangement produces a diagnostic ion at m/z 89 (protonated isobutyric acid). These key fragments, along with ions from the hexyl chain, provide a definitive fingerprint for the identification of this compound in complex analytical samples.

References

An In-depth Technical Guide to the Solubility of Hexyl Isobutyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of hexyl isobutyrate, a compound of interest in various chemical and pharmaceutical applications. This document outlines available solubility data, presents a comprehensive experimental protocol for determining solubility, and visualizes key experimental workflows and the theoretical underpinnings of solubility.

Executive Summary

This compound (hexyl 2-methylpropanoate) is an ester characterized by its hydrophobic nature, stemming from its ten-carbon structure. This inherent hydrophobicity dictates its solubility profile, rendering it highly soluble in a range of non-polar organic solvents while exhibiting very low solubility in polar solvents such as water.[1] Understanding its solubility is critical for applications in drug formulation, fragrance and flavor development, and as a solvent in chemical synthesis.[2] This guide addresses the current landscape of solubility data for this compound and provides a robust framework for its experimental determination.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative data. It is important to note that many sources describe this compound as "soluble" or "miscible" in certain organic solvents without providing specific quantitative values. For many applications, experimental determination of solubility in the specific solvent system of interest is recommended.

SolventTemperature (°C)SolubilityData TypeReference
Water2058.21 mg/LQuantitative
Water25~38.59 mg/L (estimated)Quantitative
EthanolNot SpecifiedSolubleQualitative[3][4]
Propylene GlycolNot SpecifiedSolubleQualitative[3]
Ethyl AcetateNot SpecifiedHighly SolubleQualitative[1]
HexaneNot SpecifiedHighly SolubleQualitative[1]
ChloroformNot SpecifiedHighly SolubleQualitative[1]
Most Fixed OilsNot SpecifiedMiscibleQualitative[3]

Experimental Protocol: Determination of this compound Solubility in an Organic Solvent

The following protocol details the widely accepted "shake-flask" method, adapted for a liquid solute, to determine the equilibrium solubility of this compound in a given organic solvent.

3.1 Materials and Equipment

  • This compound (purity ≥98%)

  • Selected organic solvent (analytical grade)

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL)

  • Analytical balance (readable to ±0.1 mg)

  • Positive displacement micropipettes

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Volumetric flasks and syringes

3.2 Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of a distinct undissolved phase after equilibration.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with intermittent vigorous shaking.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved this compound.

    • To ensure complete separation of any micro-droplets, centrifuge the vials at a moderate speed.

  • Sampling and Analysis:

    • Carefully extract an aliquot of the clear, saturated supernatant using a positive displacement micropipette.

    • Accurately weigh the collected aliquot.

    • Dilute the aliquot with a known volume of the same organic solvent in a volumetric flask to bring the concentration into the linear range of the analytical method.

    • Analyze the diluted sample using a pre-calibrated GC-FID or another suitable quantitative method to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualizations

4.1 Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Let stand at constant temperature (24h) equil1->sep1 sep2 Centrifuge sep1->sep2 anal1 Extract aliquot of supernatant sep2->anal1 anal2 Dilute sample anal1->anal2 anal3 Quantitative analysis (e.g., GC-FID) anal2->anal3 calc1 Calculate solubility from concentration anal3->calc1

Caption: Experimental workflow for determining the solubility of this compound.

4.2 Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions This compound Solubility This compound Solubility Molecular Size Molecular Size This compound Solubility->Molecular Size Polarity (Low) Polarity (Low) This compound Solubility->Polarity (Low) Polarity Polarity This compound Solubility->Polarity Hydrogen Bonding Capacity Hydrogen Bonding Capacity This compound Solubility->Hydrogen Bonding Capacity Temperature Temperature This compound Solubility->Temperature Pressure Pressure This compound Solubility->Pressure

Caption: Key factors influencing the solubility of this compound.

References

boiling point and vapor pressure of hexyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Boiling Point and Vapor Pressure of Hexyl Isobutyrate

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the (CAS No. 2349-07-7), a fruity-scented ester utilized in the flavor and fragrance industries.[1] The data and experimental protocols outlined herein are essential for predicting the behavior of this molecule in various applications, from chemical synthesis to formulation development.

Physicochemical Data of this compound

This compound, with the IUPAC name hexyl 2-methylpropanoate, is a colorless to pale yellow liquid.[2][3] Its key physical properties related to volatility are summarized below.

Quantitative Data Summary

The following table presents the reported values for the from various sources.

PropertyValueConditionsSource(s)
Boiling Point 198-199 °Cat 760 mmHg[4][5]
199 °CNot specified[6][7]
198-200 °CNot specified[1]
198 °CNot specified[2]
Vapor Pressure 0.413 mmHgat 25 °C (estimated)[4][6][7][8]
4.39 hPaat 20 °C[9]

Experimental Protocols for Determination

Boiling Point Determination

The boiling point of an ester can be determined through several established methods. The choice of method often depends on the quantity of the substance available and the required precision.

1. Distillation Method: This is a primary method for both purification and boiling point determination of liquids.[10]

  • Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • The distilling flask is charged with the this compound sample (at least 5 mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.[10]

    • The apparatus is heated, and as the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

    • The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point of the substance at the prevailing atmospheric pressure.[10]

2. Thiele Tube Method: This method is suitable for determining the boiling point of small quantities of a liquid.[10]

  • Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil), a thermometer, a small sample vial (Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of this compound is placed in the Durham tube.

    • A capillary tube, with its open end downwards, is placed inside the Durham tube.

    • The Durham tube is attached to a thermometer, which is then placed in the Thiele tube.

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube expands and escapes.

    • When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

    • Heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Vapor Pressure Determination

The vapor pressure of an ester can be determined using various techniques, each suitable for different pressure ranges and substance characteristics.

1. Ebullioscopic Method: This is a direct method that involves measuring the boiling temperature of the substance at different applied pressures.[11][12]

  • Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, a temperature sensor, and a pressure control system.

  • Procedure:

    • The this compound sample is placed in the boiling flask.

    • The system pressure is set to a specific value using a vacuum pump and a pressure controller.

    • The sample is heated to its boiling point under the set pressure.

    • The temperature and pressure are recorded once the system reaches equilibrium (i.e., a stable boiling point is observed).

    • This process is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

2. Thermogravimetric Analysis (TGA): TGA is an indirect method that can be used to estimate vapor pressure by measuring the rate of mass loss of a sample as a function of temperature under controlled conditions.[11]

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, known mass of the this compound sample is placed in the TGA pan.

    • The sample is heated at a constant rate under a controlled atmosphere (e.g., an inert gas flow).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The rate of mass loss due to evaporation is used to calculate the vapor pressure using appropriate equations that relate evaporation rate to vapor pressure.[13]

3. Static Method: This method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[13]

  • Apparatus: A temperature-controlled sample chamber connected to a pressure sensor.

  • Procedure:

    • The this compound sample is placed in the chamber, and the system is evacuated to remove air.

    • The chamber is sealed, and the temperature is set and allowed to stabilize.

    • The pressure exerted by the vapor in equilibrium with the liquid is measured directly by the pressure sensor.[13]

    • Measurements are taken at different temperatures to establish the vapor pressure curve.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the primary experimental protocols for determining the .

Boiling_Point_Determination_Workflow cluster_distillation Distillation Method cluster_thiele Thiele Tube Method D_Start Start D_Setup Assemble Simple Distillation Apparatus D_Start->D_Setup D_Charge Charge Flask with This compound and Boiling Chips D_Setup->D_Charge D_Heat Heat the Flask D_Charge->D_Heat D_Observe Observe Vapor Rise and Condensation D_Heat->D_Observe D_Record Record Stable Temperature during Distillation D_Observe->D_Record D_End End: Boiling Point Determined D_Record->D_End T_Start Start T_Prepare Prepare Sample: Durham Tube with Sample and Inverted Capillary T_Start->T_Prepare T_Assemble Attach Sample to Thermometer and Place in Thiele Tube T_Prepare->T_Assemble T_Heat Gently Heat Thiele Tube T_Assemble->T_Heat T_Bubbles Observe Continuous Stream of Bubbles T_Heat->T_Bubbles T_Cool Remove Heat and Observe Sample T_Bubbles->T_Cool T_Record Record Temperature at which Liquid Enters Capillary Tube T_Cool->T_Record T_End End: Boiling Point Determined T_Record->T_End

Boiling Point Determination Workflows

Vapor_Pressure_Determination_Workflow cluster_ebullioscopic Ebullioscopic Method cluster_static Static Method E_Start Start E_Sample Place Sample in Ebulliometer E_Start->E_Sample E_SetP Set System to a Specific Pressure E_Sample->E_SetP E_Heat Heat Sample to Boiling E_SetP->E_Heat E_Equilibrate Record Temperature and Pressure at Equilibrium E_Heat->E_Equilibrate E_Repeat Repeat at Different Pressures E_Equilibrate->E_Repeat E_Repeat->E_SetP E_End End: Vapor Pressure Curve Data Obtained E_Repeat->E_End Done S_Start Start S_Load Load Sample and Evacuate Chamber S_Start->S_Load S_Seal Seal Chamber and Set Temperature S_Load->S_Seal S_Equilibrate Allow System to Reach Equilibrium S_Seal->S_Equilibrate S_Measure Measure Vapor Pressure with Sensor S_Equilibrate->S_Measure S_Repeat Repeat at Different Temperatures S_Measure->S_Repeat S_Repeat->S_Seal S_End End: Vapor Pressure Curve Data Obtained S_Repeat->S_End Done

Vapor Pressure Determination Workflows

References

An In-depth Technical Guide to the Safety and Handling of Hexyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for hexyl isobutyrate, a common flavoring and fragrance ingredient. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards, enabling its safe use in research and development settings.

Chemical and Physical Properties

This compound, also known as hexyl 2-methylpropanoate, is a combustible liquid with a characteristic fruity odor.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 2349-07-7[3][4][5]
Molecular Formula C10H20O2[1][2][3][4]
Molecular Weight 172.26 g/mol [3][4]
Appearance Colorless liquid[6]
Boiling Point 198 - 200 °C[6]
Flash Point 157.0 °F (69.4 °C) Closed Cup[7]
Density 0.86 g/cm³ at 25 °C[4]
Vapor Pressure 0.413 mmHg at 25°C
Solubility Immiscible with water[4][7]

Hazard Identification and Classification

This compound is classified as a combustible liquid (Category 4).[1][4][5] While it is not classified for most other acute or chronic hazards, some sources indicate it may cause mild skin and eye irritation and could be harmful if swallowed.[1][4][7] It is important to note that it is not considered a carcinogen by IARC, ACGIH, or NTP.

GHS Hazard Statements:

  • H227: Combustible liquid.[4]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][5][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][7]

  • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403 + P235: Store in a well-ventilated place. Keep cool.[4]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4][7]

Toxicological Data

The available toxicological data for this compound, primarily from animal studies, are summarized in Table 2. It is important to note that detailed experimental protocols for these studies are not typically provided in standard safety data sheets. The data indicates a low order of acute toxicity.

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50 (Lethal Dose, 50% kill)OralRat> 5 g/kgDetails of toxic effects not reported other than lethal dose value.[4]
LD50 (Lethal Dose, 50% kill)Dermal (Administration onto the skin)Rabbit> 5 g/kgDetails of toxic effects not reported other than lethal dose value.[4]
Standard Draize testDermal (Administration onto the skin)RabbitNot specifiedMild skin irritation.[4][7]

Data from a read-across analog, also this compound (CAS # 2349-07-7), suggests that it is not expected to be genotoxic.[8]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Handle in a well-ventilated place.[3]

  • Avoid breathing vapors or mist.[3][4]

  • Avoid contact with skin and eyes.[3][4]

  • Wear suitable protective clothing, gloves, and eye/face protection.[3][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Take measures to prevent the buildup of electrostatic charge.[4]

  • All equipment used when handling the product must be grounded.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3][4]

  • Keep the container tightly closed.[1][3]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

  • Store apart from incompatible materials such as strong oxidizing agents.[1][3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure risk.

Protection TypeSpecificationsReference
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][4]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves that have been inspected prior to use.[3][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][3][4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops and persists.[1][3][4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Fire Fighting Measures

This compound is a combustible liquid and requires appropriate fire-fighting measures.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][3]

  • Specific Hazards: Emits toxic fumes of carbon oxides under fire conditions.[1] Vapors can accumulate in low areas and may form explosive concentrations.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing for firefighting if necessary.[1][3][4]

  • Further Information: Use water spray to cool unopened containers.[4]

Accidental Release Measures

In the case of a spill or accidental release, the following procedures should be followed:

  • Personal Precautions: Use personal protective equipment.[1][3] Avoid breathing vapors, mist, or gas.[1][3] Ensure adequate ventilation.[1][3] Remove all sources of ignition.[1][3] Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains, sewers, or waterways.[1][3]

  • Methods for Containment and Cleaning Up: Contain spillage. Absorb with inert material such as sand, earth, or vermiculite.[1][4][7] Collect and place in a suitable, closed container for disposal.[1][3] Use spark-proof tools and explosion-proof equipment.[3]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

G cluster_handling General Handling Workflow start Start Handling This compound assess_hazards Assess Hazards (Combustible Liquid, Irritant) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe ventilation Ensure Adequate Ventilation ppe->ventilation handling Handle with Care (Avoid contact, inhalation) ventilation->handling storage Store Properly (Cool, dry, well-ventilated, tightly sealed) handling->storage end End Handling storage->end

Caption: General workflow for safely handling this compound.

G cluster_first_aid First Aid Decision Tree exposure Exposure Occurs inhalation Inhalation exposure->inhalation Inhaled skin_contact Skin Contact exposure->skin_contact Skin eye_contact Eye Contact exposure->eye_contact Eyes ingestion Ingestion exposure->ingestion Ingested move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes with Water for 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth artificial_respiration Give Artificial Respiration if not breathing move_fresh_air->artificial_respiration seek_medical_attention1 Seek Medical Attention artificial_respiration->seek_medical_attention1 wash_skin Wash with Soap & Water remove_clothing->wash_skin seek_medical_attention2 Seek Medical Attention if irritation persists wash_skin->seek_medical_attention2 seek_medical_attention3 Seek Medical Attention rinse_eyes->seek_medical_attention3 do_not_induce_vomiting Do NOT Induce Vomiting rinse_mouth->do_not_induce_vomiting seek_medical_attention4 Seek Immediate Medical Attention do_not_induce_vomiting->seek_medical_attention4

Caption: Decision tree for first aid procedures following exposure.

G cluster_fire_response Fire Emergency Response Plan fire Fire Involving This compound small_fire Small Fire fire->small_fire Small large_fire Large Fire fire->large_fire Large extinguish_small Extinguish with: Dry Chemical, CO2, Alcohol-Resistant Foam small_fire->extinguish_small evacuate Evacuate Area large_fire->evacuate call_emergency Call Emergency Services evacuate->call_emergency scba Wear SCBA & Full Protective Gear call_emergency->scba fight_fire Fight Fire from a Safe Distance scba->fight_fire cool_containers Cool Unopened Containers with Water fight_fire->cool_containers

Caption: Emergency response plan for a fire involving this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery and Analysis of Hexyl Isobutyrate in Essential Oils

Introduction

This compound (CAS No. 2349-07-7), also known as hexyl 2-methylpropanoate, is a naturally occurring ester recognized for its characteristic sweet, fruity, and green aroma, often compared to that of apple and pear.[1] This volatile organic compound is a significant contributor to the fragrance profile of various plants and is found in their essential oils. Its pleasant scent has led to its use in the flavor and fragrance industries.[2] This technical guide provides a comprehensive overview of the presence of this compound in essential oils, detailing its discovery, quantitative analysis, and the experimental protocols for its identification.

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the plant source, cultivar, geographical origin, and extraction method. The following table summarizes available quantitative data for this compound in selected natural sources.

Plant SourcePlant PartConcentration/AbundanceReference
Apple (Malus domestica)Peel14.55 (0–262.64) μg/kg FW[8]
Roman Chamomile (Anthemis nobilis)Flower1.16% (relative peak area)

Experimental Protocols

The identification and quantification of this compound in essential oils are predominantly achieved using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and allows for the analysis of volatile compounds without the need for extensive sample preparation or solvent extraction.

Protocol: Analysis of this compound in Essential Oils by HS-SPME-GC-MS

This protocol is a synthesized methodology based on established practices for the analysis of volatile compounds in plant materials.

1. Sample Preparation:

  • For essential oil samples, dilute the oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

  • For fresh plant material (e.g., chamomile flowers, apple peels), place a known weight of the material (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • An internal standard (e.g., 3-nonanone at a known concentration) can be added to the sample for quantitative analysis.

  • Seal the vial tightly with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.

  • Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 10-20 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a defined period (e.g., 20-40 minutes) to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: An initial temperature of 40-50°C held for 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 230-250°C, held for 5-10 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

4. Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in a mass spectral library (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, calculate the concentration of this compound based on the peak area relative to the peak area of the internal standard and a previously established calibration curve.

Visualizations

Biosynthetic Pathway

The biosynthesis of esters in plants is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. In the case of this compound, the precursors are hexanol and isobutyryl-CoA.

This compound Biosynthesis cluster_precursors Precursors cluster_enzyme Enzymatic Reaction cluster_products Products Hexanol Hexanol AAT Alcohol Acyltransferase (AAT) Hexanol->AAT Isobutyryl_CoA Isobutyryl-CoA Isobutyryl_CoA->AAT Hexyl_Isobutyrate This compound AAT->Hexyl_Isobutyrate CoA Coenzyme A AAT->CoA

Caption: Generalized biosynthetic pathway of this compound in plants.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the analysis of this compound in essential oils.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Essential Oil or Plant Material B Transfer to Headspace Vial A->B C Add Internal Standard (Optional) B->C D Equilibrate at Controlled Temperature C->D E Expose SPME Fiber to Headspace D->E F Thermal Desorption in GC Inlet E->F G GC Separation F->G H MS Detection G->H I Mass Spectral Library Comparison H->I J Retention Index Confirmation H->J K Quantification I->K J->K

Caption: Workflow for the analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Hexyl Isobutyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of hexyl isobutyrate, a fragrance and flavoring agent, through the Fischer esterification of isobutyric acid and hexan-1-ol. The protocol outlines the reaction setup, purification, and characterization of the final product. Quantitative data from representative experiments are summarized, and a detailed experimental workflow is visualized.

Introduction

This compound is an ester known for its fruity and sweet aroma, often used in the fragrance and food industries.[1][2] The Fischer esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4] This reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[5][6]

This application note details a reliable method for the synthesis of this compound, providing researchers with a comprehensive protocol and expected outcomes.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound via Fischer esterification under different catalytic conditions.

Experiment IDCarboxylic Acid (mol)Alcohol (mol)CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)
HISB-SE-01Isobutyric Acid (0.1)Hexan-1-ol (0.2)H₂SO₄2412085
HISB-SE-02Isobutyric Acid (0.1)Hexan-1-ol (0.1)p-TsOH56110 (with Dean-Stark)92
HISB-SE-03Isobutyric Acid (0.2)Hexan-1-ol (0.1)H₂SO₄2412088

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid as Catalyst

Materials:

  • Isobutyric acid

  • Hexan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine isobutyric acid (e.g., 0.1 mol) and hexan-1-ol (e.g., 0.2 mol, 2 equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.002 mol, 2 mol%) to the reaction mixture while stirring. Add a few boiling chips to ensure smooth boiling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 120 °C) using a heating mantle. Maintain the reflux for 4 hours.[7]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid). Be cautious of CO₂ evolution.

      • Saturated brine solution.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Protocol 2: Synthesis of this compound using p-Toluenesulfonic Acid with a Dean-Stark Apparatus

Materials:

  • Isobutyric acid

  • Hexan-1-ol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isobutyric acid (e.g., 0.1 mol), hexan-1-ol (e.g., 0.1 mol), and p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%). Add toluene as a solvent to facilitate azeotropic removal of water.

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser with the reaction flask. Heat the mixture to reflux (approximately 110 °C). The water produced during the reaction will be collected in the side arm of the Dean-Stark trap. Continue the reflux for 6 hours or until no more water is collected.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator to remove toluene and diethyl ether.

  • Purification: Purify the resulting crude ester by vacuum distillation.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reactants 1. Reactants (Isobutyric Acid & Hexan-1-ol) catalyst 2. Acid Catalyst (H₂SO₄ or p-TsOH) reactants->catalyst Add reflux 3. Reflux (Heat to 110-120 °C) catalyst->reflux Heat cooling 4. Cooling to RT reflux->cooling extraction 5. Extraction (Ether & Water/NaHCO₃/Brine Washes) cooling->extraction drying 6. Drying (Anhydrous MgSO₄) extraction->drying evaporation 7. Solvent Removal (Rotary Evaporation) drying->evaporation distillation 8. Purification (Vacuum Distillation) evaporation->distillation product This compound distillation->product

References

Application Notes and Protocols for Lipase-Catalyzed Hexyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl isobutyrate is a valuable ester characterized by its fruity, apple-like aroma, making it a significant component in the flavor and fragrance industries. The enzymatic synthesis of this ester using lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) presents a green and efficient alternative to conventional chemical methods. Lipase-catalyzed reactions are conducted under mild conditions, offering high specificity and minimizing the formation of byproducts. This document provides a detailed experimental protocol for the synthesis of this compound, primarily through the esterification of isobutyric acid and hexanol, catalyzed by an immobilized lipase. The protocol is intended for researchers, scientists, and professionals in drug development and related fields.

Experimental Protocols

This section details the necessary procedures for the enzymatic synthesis of this compound, from the immobilization of the lipase to the final product analysis.

Immobilization of Candida rugosa Lipase (CRL) on Diaion HP-20

This protocol is adapted from the methodology for immobilizing Candida rugosa lipase, a commonly used biocatalyst for ester synthesis.[1]

Materials:

  • Candida rugosa lipase (CRL)

  • Diaion HP-20 resin

  • Ethanol (95%)

  • Sodium phosphate buffer (5 mM, pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Coomassie Brilliant Blue G-250 dye

  • Buchner funnel and vacuum flask

  • Centrifuge

Procedure:

  • Support Preparation: Submerge 19 g of Diaion HP-20 beads in 475 mL of 95% ethanol for 24 hours at 25°C under static conditions.

  • After 24 hours, filter the support using a Buchner funnel and wash thoroughly with distilled water to remove the ethanol.

  • Enzyme Solution Preparation: Prepare a 361 mL enzyme solution in 5 mM sodium phosphate buffer (pH 7.0) containing a protein load of 40 mg of CRL per gram of support.

  • Centrifuge the enzyme solution at 1254 x g for 10 minutes at 25°C.

  • Immobilization: Add the pre-treated Diaion HP-20 support to the enzyme solution and gently stir for a specified period (e.g., 12 hours) at a controlled temperature (e.g., 25°C) to allow for physical adsorption of the lipase onto the support.

  • Determination of Immobilized Protein: Measure the initial and final protein concentrations in the supernatant using the Bradford method with BSA as the standard. The amount of immobilized protein is calculated as the difference between the initial and final protein concentrations.

Lipase-Catalyzed Synthesis of this compound

The following protocol describes the direct esterification of isobutyric acid and hexanol using an immobilized lipase. The reaction can be optimized by varying parameters such as temperature, substrate molar ratio, and enzyme concentration.

Materials:

  • Immobilized lipase (e.g., CRL-Diaion HP-20 or commercial Lipozyme IM-77)

  • Isobutyric acid

  • n-Hexanol

  • Heptane (or other suitable organic solvent)

  • Screw-capped flasks (25 mL)

  • Orbital shaker with temperature control

Procedure:

  • Reaction Mixture Preparation: In a 25 mL screw-capped flask, prepare a 6 mL reaction medium consisting of isobutyric acid and n-hexanol in the desired molar ratio (e.g., 1:1 to 1:2) dissolved in heptane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme concentration can be varied (e.g., 10-50% by weight of substrates).

  • Reaction Incubation: Place the sealed flasks in an orbital shaker with a constant stirring speed (e.g., 200 rpm) and a controlled temperature (e.g., 30-60°C).

  • Monitoring the Reaction: Withdraw small aliquots of the reaction mixture at different time intervals (e.g., 1, 3, 8, and 24 hours) to monitor the progress of the reaction.

  • Reaction Termination and Enzyme Recovery: After the desired reaction time, terminate the reaction by separating the immobilized enzyme from the reaction mixture by filtration. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

Analysis of this compound Synthesis by Gas Chromatography (GC)

The conversion of substrates to this compound is quantified using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for ester analysis (e.g., Restek column, 0.25 mm internal diameter, 0.25 µm film thickness).[1]

  • Carrier Gas: Nitrogen or Helium.

  • Temperature Program:

    • Injector Temperature: 280°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Hold at 50°C for 2 minutes, then ramp to 200°C at a rate of 50°C/min and hold for 4 minutes, followed by a ramp to 300°C at 70°C/min.

  • Sample Preparation: Dilute the collected aliquots with the solvent used in the reaction (e.g., heptane) before injection into the GC.

Quantification: The percentage conversion is calculated by comparing the peak area of the product (this compound) to the initial peak area of the limiting substrate (isobutyric acid or hexanol).

Data Presentation

The following tables summarize quantitative data from studies on the synthesis of structurally similar esters, which can serve as a reference for expected outcomes in this compound synthesis.

Table 1: Optimization of Hexyl Butyrate Synthesis using Immobilized Candida rugosa Lipase. [1][2]

Reaction Time (min)Temperature (°C)Acid:Alcohol Molar RatioBiocatalyst Concentration (%)Conversion (%)
6047.251:1.417.6590.8
18059.51:215.894.5
48047.01:216.995.01

Table 2: Optimized Conditions for Hexyl Butyrate Synthesis using Lipozyme IM-77.

ParameterOptimal Value
Reaction Time8.3 hours
Temperature50°C
Enzyme Amount42.7% (by mass of hexanol)
Substrate Molar Ratio (Tributyrin:Hexanol)1.8:1
Added Water12.6% (by weight of hexanol)
Predicted Conversion 96.2%
Actual Experimental Conversion 95.3%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the lipase-catalyzed synthesis of this compound.

experimental_workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification lipase Lipase Source (e.g., Candida rugosa) immobilization Immobilization lipase->immobilization support Support Material (e.g., Diaion HP-20) support->immobilization immobilized_lipase Immobilized Lipase immobilization->immobilized_lipase reaction Esterification Reaction immobilized_lipase->reaction substrates Substrates (Isobutyric Acid + Hexanol) substrates->reaction solvent Solvent (e.g., Heptane) solvent->reaction reaction_mixture Reaction Mixture reaction->reaction_mixture filtration Filtration reaction_mixture->filtration product This compound filtration->product recycled_enzyme Recycled Enzyme filtration->recycled_enzyme analysis GC Analysis product->analysis reaction_mechanism E Lipase (E) EA E-Isobutyric Acid Complex E->EA + A F Acyl-Enzyme Intermediate (F) EA->F - Q FB F-Hexanol Complex F->FB + B FB->E - P P This compound (P) Q Water (Q) A Isobutyric Acid (A) B Hexanol (B)

References

Application Note: High-Throughput Analysis of Hexyl Isobutyrate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of hexyl isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key ester contributing to fruity aromas, is widely used in the flavor, fragrance, and food industries.[1] The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and quality control. The method demonstrates high sensitivity and selectivity, making it ideal for the analysis of this compound in various matrices.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This combination is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as esters like this compound. Accurate and efficient analysis of these compounds is critical for quality control in the food and fragrance industries, as well as for research and development of new products. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix. For liquid samples, a simple dilution is often sufficient.[3] For more complex matrices, an extraction step may be necessary.

a) Liquid Samples (e.g., fragrance oils, liquid flavorings):

  • Accurately weigh approximately 1 g of the liquid sample into a 10 mL volumetric flask.

  • Dilute the sample to the mark with a suitable volatile organic solvent such as hexane or dichloromethane.[2]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Transfer the filtered solution into a 2 mL autosampler vial for GC-MS analysis.

b) Solid Samples (e.g., powders, solid food products):

  • Accurately weigh approximately 5 g of the homogenized solid sample into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable extraction solvent (e.g., hexane, dichloromethane).

  • Vortex the mixture for 1 minute, followed by sonication for 15 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully transfer the supernatant to a clean tube.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.

  • Filter the concentrated extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized depending on the specific instrument and analytical goals.

Table 1: GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-400
Solvent Delay 3 min

Data Presentation

The analysis of a standard solution of this compound under the conditions described above will yield a characteristic chromatogram and mass spectrum.

Quantitative Data

Table 2: Retention and Mass Spectral Data for this compound

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Kovats Retention Index (non-polar column)
This compound2349-07-7[2]C₁₀H₂₀O₂[2]172.26[2]~1132-1175[2]

Table 3: Major Mass Fragments of this compound

Mass-to-Charge Ratio (m/z) Relative Abundance (%) Proposed Fragment Ion
4399.99[C₃H₇]⁺
8945.65[C₄H₉COO]⁺
7141.18[C₄H₇O]⁺
4129.89[C₃H₅]⁺
5624.25[C₄H₈]⁺

Data obtained from PubChem CID 16872.[2]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Dilute Dilution (for liquid samples) Sample->Dilute Extract Extraction (for solid samples) Sample->Extract Filter Filtration Dilute->Filter Extract->Filter Vial Transfer to Autosampler Vial Filter->Vial GC_Inject Injection into GC Vial->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Library_Search Library Search & Identification Mass_Spectrum->Library_Search Quantification Quantification Mass_Spectrum->Quantification

References

Application Note: Quantitative Analysis of Hexyl Isobutyrate using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of hexyl isobutyrate using Gas Chromatography with Flame Ionization Detection (GC-FID). The described protocol is suitable for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require accurate determination of this compound in various sample matrices. The method demonstrates good linearity, sensitivity, and repeatability, making it ideal for quality control and research applications.

Introduction

This compound is an ester known for its fruity aroma and is used as a fragrance and flavoring agent. Accurate quantification of this compound is crucial for quality assurance in the food, beverage, and cosmetic industries. Gas chromatography with a flame ionization detector (GC-FID) is a widely used analytical technique for the separation and quantification of volatile and semi-volatile organic compounds.[1] The FID is known for its high sensitivity and a wide linear range for carbon-containing compounds, making it well-suited for the analysis of esters like this compound. This application note provides a comprehensive protocol for the quantitative determination of this compound, including sample preparation, GC-FID conditions, and method validation parameters.

Experimental

  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: A non-polar capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness is recommended. The use of a different column, such as a DB-Wax (polyethylene glycol), may also be suitable depending on the sample matrix.[2]

  • Carrier Gas: High-purity helium or hydrogen.

  • Gases for FID: High-purity hydrogen and air.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringes: Gas-tight syringes for sample and standard injection.

  • This compound: Analytical standard of high purity (≥98%).

  • Solvent: Hexane or dichloromethane (GC grade). The choice of solvent is critical and should ensure good solubility of the analyte while being compatible with the GC system.[3]

  • Internal Standard (Optional): A compound with similar chemical properties and a different retention time from this compound, such as heptyl acetate or another suitable ester.

Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Internal Standard Spiking (if used): If an internal standard is used, add a constant concentration to all calibration standards and samples.

Sample Preparation:

The sample preparation method will depend on the matrix. For liquid samples, a simple dilution with a suitable solvent may be sufficient.[3] For more complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[4] All samples should be filtered through a 0.45 µm syringe filter before injection to prevent contamination of the GC system.[2]

The following GC-FID parameters are recommended as a starting point and may require optimization for specific instruments and applications.

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (Split Ratio: 50:1) or Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C (hold for 2 min)Ramp: 10 °C/min to 220 °CHold: 5 min at 220 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time for this compound will be specific to the analytical system. Based on available data, the Kovats retention index for this compound is approximately 1150 on a DB-5 column, which can aid in peak identification.[5]

A validation of the analytical method should be performed to ensure its suitability for the intended purpose.[6][7] Key validation parameters include:

  • Linearity: The linearity of the method was evaluated by analyzing the calibration standards at different concentrations. A linear regression analysis of the peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.999.[6][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N), typically at S/N = 3 for LOD and S/N = 10 for LOQ.[8]

  • Precision: The precision of the method was assessed by repeatedly injecting a standard solution. The relative standard deviation (RSD) for both repeatability (intra-day) and intermediate precision (inter-day) should be less than 2%.[9]

  • Accuracy: Accuracy can be determined by spike-recovery experiments on a sample matrix. The recovery should typically be within 90-110%.

The following table summarizes the expected quantitative performance of the method.

ParameterResult
Retention Time (min) ~10.5 (Varies with system)
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.7
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound and the logical relationship of the GC-FID system components.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->Injection GC_FID_Setup GC-FID System Setup GC_FID_Setup->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

gcfid_system Carrier_Gas Carrier Gas (He/H2) Injector Injector Port Heated Zone Carrier_Gas->Injector Column GC Column Oven Injector->Column Detector FID H2/Air Flame Column->Detector Data_System Data System Detector->Data_System

Caption: Logical relationship of GC-FID system components.

Conclusion

The GC-FID method described in this application note is a reliable and efficient approach for the quantitative analysis of this compound. The protocol provides excellent linearity, sensitivity, and precision, making it suitable for routine quality control and research applications in various industries. The provided experimental parameters can serve as a starting point for method development and can be optimized to meet specific analytical requirements.

References

Application Notes and Protocols: Hexyl Isobutyrate in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl isobutyrate (CAS No. 2349-07-7) is a versatile ester widely utilized in the flavor and fragrance industry.[1][2] It is valued for its characteristic sweet, fruity, and green aroma profile, often described with notes of apple, pear, and berry.[3][4] This document provides detailed application notes, experimental protocols for synthesis and analysis, and quantitative data to support researchers and professionals in the fields of flavor and fragrance chemistry. This compound is found naturally in various fruits and plants, including apples, apricots, chamomile, grapes, and hops.[5]

Organoleptic Profile

This compound possesses a multifaceted organoleptic profile that makes it a valuable ingredient in a wide array of commercial products.

  • Odor: The primary scent is described as green and fruity.[5] More specifically, it exhibits sweet apple and pear-like characteristics with nuances of ripe peach and berries.[3][4] Its odor is of medium strength and has a substantivity of over two hours on a smelling strip.[3]

  • Taste: When tasted at a concentration of 10 ppm, it is characterized as green, sweet, and fruity, with notes of apple, pear, banana, and melon.[3]

Applications in Flavor and Fragrance

This compound's pleasant and versatile aroma and flavor profile lends itself to a broad range of applications.

Flavor Applications

As a flavoring agent, this compound is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3172.[6] It is commonly used to impart or enhance fruity notes in various food products.[2]

  • Beverages: It is utilized in non-alcoholic beverages to provide a fruity, apple-like character.[3]

  • Confectionery: It finds use in hard candies, chewing gum, and frozen dairy products to create or boost fruity flavor profiles.[3]

  • Fruit Flavors: It is a key component in the creation of apple and pear flavors and can be used to add juicy and ripe notes to grape and mixed-fruit profiles.[7] It blends well with other flavor components, such as caramel notes from ethyl maltol.[8]

Fragrance Applications

In the fragrance industry, this compound is a popular ingredient in a variety of consumer products due to its fresh and fruity scent.[2]

  • Personal Care Products: It is incorporated into perfumes, colognes, shampoos, body washes, and lotions to provide a pleasant, fruity top note.[7]

  • Household Products: Its clean and fresh aroma makes it suitable for use in soaps, detergents, fabric softeners, room sprays, and cleaners.[8] The International Fragrance Association (IFRA) recommends a usage level of up to 4.0% in the fragrance concentrate.[1][3]

Data Presentation

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₂[7]
Molecular Weight 172.27 g/mol [2]
CAS Number 2349-07-7[2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 198-200 °C[2]
Flash Point 73 °C (164 °F)[1][3]
Density 0.86 g/mL at 25 °C[9]
Refractive Index n20/D 1.412 - 1.416[2]
Solubility Insoluble in water; soluble in alcohol and propylene glycol[3][10]
Recommended Usage Levels
ApplicationRecommended Level (ppm)
Non-alcoholic beverages 20
Chewing gum 20
Frozen dairy 20
Hard candy 20
Gelatins and puddings 20

Data sourced from The Good Scents Company.[3]

Experimental Protocols

Synthesis of this compound

1. Fischer-Speier Esterification (Chemical Synthesis)

This protocol describes the synthesis of this compound from hexanol and isobutyric acid using an acid catalyst.[11][12]

  • Materials:

    • 1-Hexanol

    • Isobutyric acid

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

    • Toluene (optional, for azeotropic removal of water)

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Dean-Stark apparatus (optional)

    • Separatory funnel

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 1-hexanol and isobutyric acid in a 1:1.2 molar ratio.

    • If using a Dean-Stark apparatus, add toluene to the flask.

    • Slowly add the acid catalyst (e.g., 1-2% of the total reactant weight of concentrated H₂SO₄) to the reaction mixture while stirring.

    • Assemble the reflux condenser (and Dean-Stark trap if used).

    • Heat the mixture to reflux and maintain for 2-4 hours. If using a Dean-Stark trap, monitor the collection of water.

    • After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude this compound by fractional distillation under reduced pressure.

2. Enzymatic Synthesis using Immobilized Lipase

This protocol provides a greener alternative to chemical synthesis, utilizing an immobilized lipase as a biocatalyst. This method is adapted from procedures for synthesizing similar hexyl esters.[8]

  • Materials:

    • 1-Hexanol

    • Isobutyric acid

    • Immobilized lipase (e.g., Lipozyme TL IM from Thermomyces lanuginosus)

    • Organic solvent (e.g., n-hexane, optional for solvent-based system)

    • Molecular sieves (for water removal)

    • Incubator shaker

    • Reaction vessels (e.g., screw-capped flasks)

    • Filtration apparatus

  • Procedure:

    • In a screw-capped flask, combine 1-hexanol and isobutyric acid in a desired molar ratio (e.g., 1:1).

    • If using a solvent, add n-hexane. For a solvent-free system, proceed without solvent.

    • Add the immobilized lipase (e.g., 10% by weight of the total substrates).

    • Add molecular sieves to adsorb the water produced during the reaction.

    • Place the flask in an incubator shaker set to a specific temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).

    • Allow the reaction to proceed for several hours (e.g., 5-24 hours), monitoring the progress by taking aliquots and analyzing them by GC.

    • Once the desired conversion is achieved, stop the reaction and separate the immobilized lipase by filtration. The lipase can be washed and reused.

    • If a solvent was used, remove it by rotary evaporation.

    • The resulting this compound can be further purified by distillation if necessary.

Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Analysis

This protocol is for the qualitative and quantitative analysis of this compound in a fragrance mixture.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[11]

    • Carrier gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[11]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 2 minutes.[11]

      • Ramp: 5 °C/min to 240 °C.[11]

      • Final hold: 5-10 minutes at 240 °C.

    • Transfer Line Temperature: 250 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

  • Sample Preparation:

    • Dilute the fragrance sample in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration (e.g., 1%).

    • Inject 1 µL of the diluted sample into the GC-MS.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a known standard and by searching against a mass spectral library (e.g., NIST).

    • Quantify using an internal or external standard method.

2. Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) for Flavor Analysis

This protocol is suitable for the analysis of volatile this compound in a food or beverage matrix.

  • Instrumentation:

    • Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

    • Capillary column: DB-WAX or equivalent polar column.

  • Headspace Conditions:

    • Vial Size: 20 mL

    • Sample Volume: 5-10 mL of liquid sample or 1-5 g of solid sample.

    • Incubation Temperature: 50-80 °C.[4]

    • Incubation Time: 10-30 minutes.[4]

    • Agitation: On

  • GC Conditions:

    • Injector Temperature: 240 °C

    • Oven Temperature Program: (Similar to GC-MS protocol, can be optimized for the specific matrix)

    • Detector Temperature: 250 °C

    • Carrier Gas: Nitrogen or Helium

  • Sample Preparation:

    • Place the sample into a headspace vial.

    • For solid samples, an aqueous solution may be prepared.

    • Seal the vial immediately.

    • Place the vial in the headspace autosampler.

  • Data Analysis:

    • Identify this compound by comparing its retention time with that of a known standard.

    • Quantify using an external standard curve prepared in a similar matrix or by the standard addition method.

Mandatory Visualizations

G hexyl_isobutyrate This compound (C10H20O2) isobutyric_acid Isobutyric Acid esterification Esterification isobutyric_acid->esterification Reactant hexanol 1-Hexanol hexanol->esterification Reactant esterification->hexyl_isobutyrate Product water Water esterification->water Byproduct

Caption: Chemical Synthesis of this compound.

G start Start reactants Combine Hexanol, Isobutyric Acid, & Catalyst start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) reflux->workup dry Dry Organic Layer (MgSO4) workup->dry purify Purify by Distillation dry->purify product This compound purify->product G hexyl_isobutyrate This compound (Fruity, Green, Apple) fruity_accord Fruity Accord hexyl_isobutyrate->fruity_accord key component top_notes Top Notes top_notes->fruity_accord contributes to middle_notes Middle Notes floral_accord Floral Accord middle_notes->floral_accord contributes to base_notes Base Notes fruity_accord->floral_accord complements floral_accord->base_notes transitions to isoamyl_acetate Isoamyl Acetate (Banana) isoamyl_acetate->fruity_accord blends with geraniol Geraniol (Rose) geraniol->floral_accord key component

References

Application Notes and Protocols for Hexyl Isobutyrate as an Insect Attractant in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexyl isobutyrate and its close analog, hexyl butyrate, as insect attractants in agricultural research. The information is intended to guide the design and execution of experiments to evaluate the efficacy of this compound for monitoring and managing insect pests.

Introduction

This compound is a volatile organic compound with a fruity aroma, found naturally in various fruits like apples and apricots.[1] Its structural similarity to known insect attractants, such as hexyl butyrate, suggests its potential as a semiochemical for pest management. Hexyl butyrate has been identified as a key component of the sex pheromone of several species of plant bugs (Hemiptera: Miridae), which are significant pests in various agricultural systems.[2][3][4] This document outlines protocols for testing the attractiveness of this compound to target insect species, based on established methodologies for related compounds.

Target Insect Species and Efficacy of the Analog Hexyl Butyrate

Field and laboratory studies have demonstrated the effectiveness of hexyl butyrate, often in combination with other volatile compounds, in attracting various species of plant bugs. This data serves as a critical starting point for investigating the potential of this compound as a more selective or potent attractant.

Table 1: Efficacy of Hexyl Butyrate Blends in Attracting Plant Bugs (Miridae)

Target Insect SpeciesAttractant Blend ComponentsBlend RatioLure Loading/DispenserKey FindingsReference
Lygus pratensisHexyl butyrate, (E)-2-hexenyl butyrate, (E)-4-oxo-2-hexenal20:1:30Not specifiedThis blend was the most attractive to males in field trials.[2]
Apolygus spinolae(E)-2-hexenyl butyrate, (E)-4-oxo-2-hexenal, Hexyl butyrate10:1 (binary blend)0.011 to 11 mg in polyethylene tubeThe binary blend is essential for male attraction. Addition of hexyl butyrate at ≥50% of the (E)-2-hexenyl butyrate amount strongly inhibited attraction.[3]
Stenotus rubrovittatusHexyl butyrate, (E)-4-oxohex-2-enal, (E)-hex-2-en-1-yl butyrate5:10:164 µg per rubber septumThis optimized blend was most effective for male attraction and was as attractive as 10 unmated females.[4]
Taylorilygus apicalisHexyl butyrate, (E)-2-hexenyl butyrate, (E)-4-oxo-2-hexenal, (E)-2-octenyl butyrateVariedNot specifiedPart of a quaternary blend identified from female metathoracic scent glands that attracts males.[5]
Olcella trigramma (a chloropid fly)Hexyl butyrate, (E)-2-hexenyl butyrateNot specifiedNot specifiedAttracted large numbers of female flies.[6]

Experimental Protocols

The following protocols are generalized methodologies for evaluating the efficacy of this compound as an insect attractant. Researchers should adapt these protocols to their specific target insect and local environmental conditions.

Field Trapping Assay

This protocol describes a standard field experiment to assess the attractiveness of this compound to target insects under natural conditions.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane, ethanol) for dilution

  • Lure dispensers (e.g., rubber septa, polyethylene vials, microcapillary tubes)

  • Insect traps (e.g., sticky traps, delta traps, funnel traps) appropriate for the target species

  • Control lures (solvent only)

  • Randomized complete block design layout in the field

  • Data collection sheets or electronic device

Procedure:

  • Lure Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Load the dispensers with a precise volume of the this compound solution or the pure compound. Common loading doses for related compounds range from micrograms to milligrams per dispenser.[3][4]

    • Prepare control dispensers loaded with solvent only.

    • Allow the solvent to evaporate from the dispensers before field deployment if necessary.

  • Trap Deployment:

    • In the experimental field, set up traps in a randomized complete block design to minimize positional effects.

    • Each block should contain one trap for each treatment (different concentrations of this compound) and a control.

    • Place traps at a distance of at least 20 meters from each other to avoid interference.

    • The height and position of the traps should be appropriate for the target insect's flight behavior.

  • Data Collection:

    • Check the traps at regular intervals (e.g., daily or weekly) depending on the target insect's life cycle and population density.

    • Count and identify the number of target insects and non-target insects captured in each trap.

    • Replace lures at appropriate intervals based on their expected field life.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine if there are significant differences in attraction between the different concentrations of this compound and the control.

Field_Trapping_Workflow cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_data Data Collection & Analysis cluster_results Results lure_prep Lure Preparation (this compound dilutions) trap_setup Trap Setup in Field (Randomized Block Design) lure_prep->trap_setup control_prep Control Lure Preparation (Solvent only) control_prep->trap_setup lure_deployment Lure Deployment in Traps trap_setup->lure_deployment data_collection Insect Collection & Identification lure_deployment->data_collection data_analysis Statistical Analysis (e.g., ANOVA) data_collection->data_analysis conclusion Conclusion on Attractiveness data_analysis->conclusion

Fig 1. Experimental workflow for field trapping assays.
Laboratory Olfactometer Assay

Olfactometer assays provide a controlled environment to study insect behavioral responses to olfactory cues. A Y-tube olfactometer is a common setup.

Materials:

  • Y-tube olfactometer

  • Air source (purified and humidified)

  • Flow meters to regulate airflow

  • This compound and solvent

  • Filter paper or other substrate for applying the chemical

  • Target insects (e.g., mated females, unmated males)

Procedure:

  • Setup:

    • Clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake in an oven to remove any residual odors.

    • Connect the air source to the two arms of the Y-tube, ensuring a constant and equal airflow through each arm.

    • Place the olfactometer in a controlled environment with uniform lighting and temperature.

  • Treatment Application:

    • Apply a known amount of this compound solution to a filter paper and place it in the treatment arm.

    • Apply solvent only to a filter paper and place it in the control arm.

  • Insect Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record the insect's choice (treatment arm, control arm, or no choice). An insect is considered to have made a choice if it moves a certain distance into one of the arms.

    • Use each insect only once to ensure independence of observations.

    • After a set number of insects have been tested, clean the olfactometer and reverse the positions of the treatment and control arms to avoid positional bias.

  • Data Analysis:

    • Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the this compound-baited arm over the control arm.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential attractants and determining which compounds can be detected by the insect.

Principle:

An insect's antenna is covered in olfactory sensory neurons. When these neurons detect a specific odorant, they generate an electrical potential. EAG measures the sum of these potentials across the entire antenna. A larger EAG response generally indicates a stronger antennal detection of the compound.

General Procedure:

  • Antenna Preparation: An antenna is carefully excised from a live insect. The tip and the base of the antenna are inserted into two electrodes containing a saline solution.

  • Odorant Delivery: A purified air stream is continuously passed over the antenna. A puff of air containing a known concentration of this compound is injected into the airstream.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The resulting depolarization is the EAG response.

  • Data Analysis: The amplitude of the EAG responses to different concentrations of this compound and control stimuli are compared to determine the antenna's sensitivity to the compound.

Insect Olfactory Signaling Pathway

The attraction of an insect to a semiochemical like this compound is mediated by a complex signaling pathway that begins at the antenna and culminates in a behavioral response.

Olfactory_Signaling_Pathway cluster_stimulus Stimulus cluster_detection Detection cluster_transduction Signal Transduction cluster_processing Signal Processing cluster_response Behavioral Response stimulus This compound Molecules receptor Odorant Receptors (ORs) on Olfactory Sensory Neurons (OSNs) stimulus->receptor transduction Ion Channel Activation & Neural Signal Generation receptor->transduction brain Antennal Lobe & Higher Brain Centers transduction->brain response Oriented Flight Towards Source brain->response

Fig 2. Simplified insect olfactory signaling pathway.

Conclusion

While direct evidence for the efficacy of this compound as an insect attractant is still emerging, the data available for its analog, hexyl butyrate, provides a strong rationale for its investigation. The protocols outlined in these application notes offer a systematic approach to evaluating the potential of this compound in agricultural pest management. By conducting rigorous field and laboratory experiments, researchers can determine the target insect species, optimal application rates, and most effective lure formulations for this promising semiochemical.

References

Application Notes and Protocols for Enzymatic Synthesis of Hexyl Isobutyrate using Candida rugosa Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl isobutyrate is an important flavor and fragrance compound with a characteristic fruity and ethereal aroma, reminiscent of pineapple and apple. Traditional chemical synthesis of this ester often requires harsh reaction conditions and can lead to the formation of undesirable byproducts. Enzymatic synthesis, employing lipases as biocatalysts, offers a greener and more specific alternative, operating under mild conditions with high product purity. Candida rugosa lipase (CRL) is a versatile and widely used enzyme for esterification reactions due to its catalytic efficiency and stability.[1][2] This document provides a detailed protocol for the synthesis of this compound using both free and immobilized Candida rugosa lipase.

Principle of the Reaction

The synthesis of this compound is achieved through the direct esterification of isobutyric acid and hexanol, catalyzed by Candida rugosa lipase. The enzyme facilitates the formation of an ester bond between the carboxyl group of isobutyric acid and the hydroxyl group of hexanol, with the concomitant release of a water molecule. The reaction is reversible, and therefore, strategies to remove water from the reaction medium can enhance the product yield.

Quantitative Data Summary

The following tables summarize key quantitative data derived from analogous enzymatic esterification studies using Candida rugosa lipase. These values can serve as a reference for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Hexyl Butyrate Synthesis using Immobilized Candida rugosa Lipase (Analogous System) [3][4]

ParameterRange StudiedOptimal Value for Max. ConversionConversion Rate (%)Reaction Time (min)
Temperature (°C)30 - 6047.095.01480
Molar Ratio (Acid:Alcohol)1:1 - 1:31:295.01480
Biocatalyst Conc. (%)10 - 2016.995.01480

Table 2: Influence of Reaction Time on Ester Conversion (Analogous System) [3][4]

Reaction Time (min)Temperature (°C)Molar Ratio (Acid:Alcohol)Biocatalyst Conc. (%)Conversion Rate (%)
6047.251:1.417.6590.8
18059.51:215.894.5
48047.01:216.995.01

Experimental Protocols

This section details the protocols for the immobilization of Candida rugosa lipase and the subsequent enzymatic synthesis of this compound.

Protocol 1: Immobilization of Candida rugosa Lipase on Diaion HP-20

Immobilization of lipases on solid supports is a common strategy to improve their stability, reusability, and ease of separation from the reaction mixture.[1][5] Physical adsorption is a cost-effective and straightforward method.[1]

Materials:

  • Candida rugosa lipase (CRL) powder

  • Diaion HP-20 resin

  • Ethanol (95%)

  • Sodium phosphate buffer (5 mM, pH 7.0)

  • Distilled water

  • Büchner funnel and vacuum flask

  • Centrifuge

Procedure:

  • Support Preparation: Submerge 19 g of Diaion HP-20 beads in 475 mL of 95% ethanol for 24 hours at 25°C under static conditions.[1]

  • After 24 hours, filter the support using a Büchner funnel under vacuum and wash thoroughly with distilled water.[1]

  • Enzyme Solution Preparation: Prepare an enzyme solution by dissolving a calculated amount of Candida rugosa lipase powder in 5 mM sodium phosphate buffer (pH 7.0) to achieve a protein load of 40 mg per gram of support.[1]

  • Centrifuge the enzyme solution at 1254 x g for 10 minutes at 25°C to remove any insoluble material.[1]

  • Immobilization: Add the pre-treated Diaion HP-20 support to the enzyme supernatant and incubate under gentle agitation for a specified period (e.g., 12-24 hours) at a controlled temperature (e.g., 4°C or 25°C).

  • Washing and Drying: After incubation, filter the immobilized enzyme and wash with distilled water to remove any unbound enzyme.

  • Dry the immobilized lipase under vacuum or in a desiccator until a constant weight is achieved. The resulting biocatalyst is ready for use.

Protocol 2: Enzymatic Synthesis of this compound

This protocol can be adapted for both free and immobilized Candida rugosa lipase. The use of an organic solvent is common in enzymatic esterification to solubilize the substrates and shift the reaction equilibrium towards synthesis.[1]

Materials:

  • Free or immobilized Candida rugosa lipase

  • Isobutyric acid

  • Hexanol

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Incubator shaker

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Mixture Preparation: In a screw-capped flask, combine isobutyric acid and hexanol in a desired molar ratio (e.g., 1:2) in a specific volume of n-hexane.[6]

  • Add the free or immobilized Candida rugosa lipase to the reaction mixture. The enzyme concentration should be optimized, but a starting point could be 10-20% (w/w) of the total substrate weight.[5]

  • (Optional) Add molecular sieves to the mixture to remove the water produced during the reaction, which can improve the final conversion.

  • Incubation: Place the sealed flask in an incubator shaker set to a specific temperature (e.g., 45-50°C) and agitation speed (e.g., 150-200 rpm).[6]

  • Monitoring the Reaction: At regular time intervals, withdraw small aliquots (e.g., 200 µL) from the reaction mixture.[6]

  • Quench the reaction in the aliquot by adding a suitable solvent like a methanol/phenolphthalein mixture.[6]

  • Analysis: Analyze the samples using gas chromatography (GC) or HPLC to determine the concentration of this compound and the remaining substrates.[1][7] This allows for the calculation of the conversion rate over time.

  • Product Recovery: After the desired conversion is reached, separate the enzyme from the reaction mixture by filtration (for immobilized enzyme) or centrifugation (for free enzyme). The solvent can then be removed by evaporation under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Protocol 3: Analytical Method for this compound Quantification

Accurate quantification of the product is crucial for monitoring the reaction progress and determining the final yield.

A. Gas Chromatography (GC) Method (adapted from hexyl butyrate analysis) [1]

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for separating esters (e.g., a polar or mid-polar column).

  • Temperatures:

    • Injector: 250°C

    • Detector (FID): 260°C

    • Oven: A temperature program may be required to achieve good separation. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and held for 5 minutes.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Sample Preparation: Dilute the reaction aliquots in n-hexane before injection.

  • Quantification: Use a calibration curve prepared with standard solutions of this compound of known concentrations.

B. High-Performance Liquid Chromatography (HPLC) Method [7]

  • Instrument: HPLC system with a suitable detector (e.g., UV at a low wavelength or a Refractive Index detector).

  • Column: A reverse-phase column such as a C18 column is generally suitable for this type of compound.[8]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography.[7] The exact ratio should be optimized for the best separation. A small amount of acid (e.g., phosphoric or formic acid) can be added to improve peak shape.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Quantification: As with GC, use a calibration curve with known standards of this compound.

Diagrams

experimental_workflow cluster_immobilization Enzyme Immobilization cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis prep_support Support Preparation (Diaion HP-20) immobilize Immobilization (Adsorption) prep_support->immobilize prep_enzyme Enzyme Solution (Candida rugosa Lipase) prep_enzyme->immobilize wash_dry Washing & Drying immobilize->wash_dry reaction_setup Reaction Setup (Substrates + Immobilized Lipase) wash_dry->reaction_setup incubation Incubation (Controlled Temp. & Agitation) reaction_setup->incubation monitoring Reaction Monitoring (Sampling) incubation->monitoring product_recovery Product Recovery (Filtration & Evaporation) incubation->product_recovery End of reaction monitoring->incubation Continue until desired conversion sample_prep Sample Preparation (Dilution) monitoring->sample_prep gc_hplc GC / HPLC Analysis sample_prep->gc_hplc quantification Quantification (Calibration Curve) gc_hplc->quantification

Caption: Experimental workflow for the enzymatic synthesis of this compound.

reaction_mechanism cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products isobutyric_acid Isobutyric Acid crl Candida rugosa Lipase isobutyric_acid->crl hexanol Hexanol hexanol->crl hexyl_isobutyrate This compound crl->hexyl_isobutyrate water Water crl->water

Caption: Simplified reaction scheme for the synthesis of this compound.

References

Application Note: Determination of Hexyl Isobutyrate in Food Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl isobutyrate is a significant flavor compound, imparting fruity and sweet notes to a variety of food and beverage products, including fruit juices, confectionery, and alcoholic beverages. The accurate quantification of this ester is crucial for quality control, ensuring consistent flavor profiles, and for regulatory compliance. This application note details a robust and sensitive analytical method for the determination of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method utilizes the principle of HS-SPME, a solvent-free sample preparation technique, to extract volatile and semi-volatile compounds from the headspace of a food sample. The extracted analytes are then thermally desorbed into a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer. The use of an internal standard (IS) is recommended for accurate quantification, compensating for matrix effects and variations in extraction efficiency.

Apparatus and Materials

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • SPME Autosampler

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Headspace Vials (20 mL) with PTFE/Silicone Septa

  • Heating and Agitation Module for Vials

  • Analytical Balance

  • Standard laboratory glassware

Reagents and Standards

  • This compound (≥98% purity)

  • Internal Standard (IS), e.g., Ethyl-d5-hexanoate or a suitable deuterated ester

  • Sodium Chloride (NaCl), analytical grade

  • Deionized Water

  • Methanol, HPLC grade

  • Food matrix (e.g., white wine, fruit juice) for matrix-matched calibration

Experimental Protocols

1. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range in the samples.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

2. Sample Preparation

  • Homogenize solid or semi-solid food samples.

  • Accurately weigh 5 g of the homogenized sample (or pipette 5 mL of a liquid sample) into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike the sample with a known amount of the internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

3. HS-SPME Procedure

  • Place the vial in the autosampler tray.

  • Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow for the equilibration of this compound between the sample and the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

4. GC-MS Analysis

  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the heated GC injection port for thermal desorption of the analytes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Desorption Time: 5 minutes (Splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: 5°C/min to 150°C

      • Ramp 2: 15°C/min to 240°C, hold for 5 minutes

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound: m/z 85

    • Qualifier Ions for this compound: m/z 57, 115

5. Data Analysis

  • Identify this compound based on its retention time and the presence of its characteristic ions.

  • Quantify the concentration of this compound using a calibration curve constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Data Presentation

The following table summarizes the typical performance characteristics of the analytical method for the determination of esters in a wine matrix, which can be considered representative for the analysis of this compound.[1]

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 - 5 ng/L
Limit of Quantification (LOQ) 1.5 - 15 ng/L
Repeatability (RSDr) < 10%
Reproducibility (RSDR) < 15%
Recovery 90 - 110%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization (if solid) Sample->Homogenize Weigh Weighing/Aliquoting Homogenize->Weigh Add_Salt Addition of NaCl Weigh->Add_Salt Add_IS Spiking with Internal Standard Add_Salt->Add_IS Seal Sealing Vial Add_IS->Seal Incubate Incubation & Equilibration Seal->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Results Quantify->Report

Caption: Experimental workflow for the determination of this compound.

References

Application Notes and Protocols: Hexyl Isobutyrate as a Model Compound for Esterification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of hexyl isobutyrate, a valuable model compound for esterification studies. This document outlines both classical chemical synthesis via Fischer esterification and a green chemistry approach using enzymatic catalysis. The provided methodologies are intended to serve as a foundational guide for researchers investigating reaction kinetics, catalyst efficiency, and process optimization in ester synthesis.

Introduction

This compound (hexyl 2-methylpropanoate) is an ester recognized for its characteristic fruity aroma, reminiscent of apple and pineapple.[1][2] Beyond its widespread use in the flavor and fragrance industries, its straightforward synthesis and ease of analysis make it an excellent model compound for studying esterification reactions.[3][4] Esterification, a fundamental reaction in organic chemistry, is crucial in various sectors, including pharmaceuticals, for the synthesis of active pharmaceutical ingredients (APIs) and prodrugs. Studying the synthesis of a model compound like this compound allows for the elucidation of reaction mechanisms, optimization of process parameters, and evaluation of novel catalytic systems under well-defined conditions.

This document presents two primary protocols for the synthesis of this compound: the acid-catalyzed Fischer esterification of isobutyric acid and 1-hexanol, and the lipase-catalyzed enzymatic esterification.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₀H₂₀O₂[5]
Molecular Weight 172.26 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 198-200 °C[1]
Density 0.86 g/mL at 25 °C
Refractive Index n20/D 1.413[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.

Experimental Protocols

Protocol 1: Chemical Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound by reacting isobutyric acid with 1-hexanol using a strong acid catalyst.[7]

Materials:

  • Isobutyric acid (>99%)

  • 1-Hexanol (>98%)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 1-hexanol and isobutyric acid. A common approach to favor the forward reaction is to use a molar excess of one of the reactants, typically the less expensive one.[8] For this protocol, a 1.2:1 molar ratio of 1-hexanol to isobutyric acid is recommended.

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid to the reaction mixture (approximately 1-2% of the total reactant weight). The addition is exothermic and should be done in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. To drive the equilibrium towards the product, water can be removed as it is formed using a Dean-Stark apparatus with toluene as the solvent.[7] The reaction is typically refluxed for 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water, to remove the excess alcohol and some of the acid.

      • 5% sodium bicarbonate solution, to neutralize the remaining sulfuric acid and unreacted isobutyric acid. (Caution: CO₂ evolution).[9]

      • Saturated brine solution, to reduce the solubility of the ester in the aqueous phase.[9]

  • Drying and Purification:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[9]

    • Filter to remove the drying agent.

    • Purify the crude this compound by fractional distillation to obtain the final product.[9]

Safety Precautions:

  • Isobutyric acid is corrosive, a flammable liquid, and harmful if swallowed or absorbed through the skin.[3][10][11] It causes severe skin and eye burns.[3][10]

  • 1-Hexanol is a flammable liquid and is harmful if swallowed.[12][13] It causes serious eye irritation.[12][13]

  • Concentrated sulfuric acid is extremely corrosive.

  • All procedures should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][13]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol provides a greener alternative to chemical synthesis, utilizing an immobilized lipase as a biocatalyst. This method proceeds under milder conditions and often with higher selectivity.

Materials:

  • Isobutyric acid (>99%)

  • 1-Hexanol (>98%)

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Heptane (or other suitable organic solvent, a solvent-free system can also be used)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or stirred reactor

  • Filtration setup

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine equimolar amounts of isobutyric acid and 1-hexanol. The reaction can be run neat (solvent-free) or in a non-polar organic solvent like heptane.

  • Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is 5-10% by weight of the total substrates.

  • Water Removal (Optional): To shift the equilibrium towards ester formation, water can be removed by adding activated molecular sieves to the reaction vessel.

  • Reaction Incubation: Place the flask in a shaking incubator at a controlled temperature (typically 40-60 °C) and agitation (e.g., 200 rpm). The reaction progress can be monitored over time by taking small aliquots.

  • Product Recovery:

    • After the desired conversion is reached (typically 24-48 hours), separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with solvent and reused.

    • The liquid phase contains the this compound product, unreacted substrates, and water.

  • Purification:

    • If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

    • The remaining mixture can be purified by vacuum distillation to isolate the this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of hexyl esters, which can be adapted for this compound studies.

Table 1: Fischer Esterification of Isobutyric Acid with 1-Hexanol - Typical Parameters

ParameterTypical Value
Molar Ratio (Alcohol:Acid)1.2:1 to 3:1
Catalyst (H₂SO₄)1-2 wt% of reactants
TemperatureReflux Temperature
Reaction Time1 - 4 hours
Expected Yield60 - 85% (after purification)

Table 2: Enzymatic Esterification of Isobutyric Acid with 1-Hexanol - Typical Parameters

ParameterTypical Value
Molar Ratio (Alcohol:Acid)1:1 to 1:2
EnzymeImmobilized Lipase (e.g., Novozym 435)
Enzyme Loading5 - 15% (by weight of substrates)
Temperature40 - 60 °C
SolventHeptane or Solvent-Free
Reaction Time24 - 48 hours
Expected Conversion> 90%

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products IsobutyricAcid Isobutyric Acid Protonation 1. Protonation of Carbonyl Oxygen IsobutyricAcid->Protonation Hexanol 1-Hexanol Attack 2. Nucleophilic Attack by Hexanol Hexanol->Attack Catalyst H+ (Acid Catalyst) Catalyst->Protonation Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water HexylIsobutyrate This compound Deprotonation->HexylIsobutyrate Catalyst_Regen H+ (Catalyst Regenerated) Deprotonation->Catalyst_Regen

Caption: Fischer Esterification Reaction Pathway.

Experimental_Workflow cluster_fischer Protocol 1: Fischer Esterification cluster_enzymatic Protocol 2: Enzymatic Synthesis F_Setup 1. Mix Reactants & Catalyst F_Reflux 2. Heat to Reflux (1-4h) F_Setup->F_Reflux F_Workup 3. Aqueous Work-up (Wash) F_Reflux->F_Workup F_Purify 4. Dry & Distill F_Workup->F_Purify F_Product Pure this compound F_Purify->F_Product E_Setup 1. Mix Reactants & Immobilized Lipase E_Incubate 2. Incubate with Shaking (40-60°C, 24-48h) E_Setup->E_Incubate E_Filter 3. Filter to Recover Enzyme E_Incubate->E_Filter E_Purify 4. Purify Liquid Phase (Evaporation/Distillation) E_Filter->E_Purify E_Product Pure this compound E_Purify->E_Product

Caption: Experimental Synthesis Workflows.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hexyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of hexyl isobutyrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification and enzymatic catalysis.

Issue Potential Cause Recommended Solution
Low product yield The Fischer-Speier esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.- Use an excess of one of the reactants, typically the less expensive one (e.g., a 5-fold excess of 1-hexanol).[1] - Remove water as it is formed using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[2] - Ensure all reactants and solvents are anhydrous before starting the reaction.
Slow or incomplete reaction - Insufficient catalyst concentration. - Low reaction temperature. - Impurities in the starting materials.- Ensure a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[1] - Increase the reaction temperature to the reflux temperature of the alcohol or solvent.[3] - Use high-purity, dry starting materials.[1]
Formation of a dark brown sludge This can occur at high temperatures with a strong acid catalyst, indicating decomposition of the starting materials or product.- Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Consider using a milder solid acid catalyst.
Difficulty in product purification - Emulsion formation during washing: This can occur during the aqueous workup, making separation of the organic and aqueous layers difficult. - Presence of unreacted starting materials: Isobutyric acid and 1-hexanol may remain in the crude product.- To break up emulsions, add a small amount of a saturated sodium chloride solution (brine).[4] - Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted isobutyric acid.[1][5] Follow with water and brine washes. - Use fractional distillation or column chromatography to separate the this compound from unreacted 1-hexanol and other impurities.[1]
Low enzyme activity (for enzymatic synthesis) - Sub-optimal temperature or pH. - Presence of inhibitors. - Enzyme denaturation.- Optimize the reaction temperature and pH for the specific lipase being used. - Ensure the absence of any known inhibitors for the enzyme. - Avoid excessively high temperatures that can lead to enzyme denaturation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common method is the Fischer-Speier esterification, which involves reacting isobutyric acid with 1-hexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2]

Q2: What are the optimal reaction conditions for the enzymatic synthesis of hexyl butyrate?

A2: Optimal conditions for the enzymatic synthesis of a similar ester, hexyl butyrate, using immobilized Candida rugosa lipase have been reported. High conversion rates were achieved at temperatures between 47°C and 59.5°C, with an acid to alcohol molar ratio of 1:1.4 to 1:2, and a biocatalyst concentration of 15.8% to 17.65%.[6]

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the limiting reactant (typically isobutyric acid).[3] Alternatively, if using a Dean-Stark apparatus, the reaction is nearing completion when water is no longer being collected.

Q4: What are potential side reactions in the Fischer-Speier esterification of this compound?

A4: The primary competing reaction is the reverse hydrolysis of the ester back to the carboxylic acid and alcohol.[1] At high temperatures with a strong acid catalyst, there is also a possibility of dehydration of the 1-hexanol to form dihexyl ether.

Q5: Can I use a different catalyst for the esterification?

A5: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used.[5] For milder reaction conditions, enzymatic catalysts such as lipases are an effective alternative.[6]

Data Summary

Optimized Conditions for Hexyl Ester Synthesis
ParameterFischer-Speier Esterification (General)Enzymatic Synthesis of Hexyl Butyrate (Candida rugosa lipase)[6]Enzymatic Synthesis of Hexyl Butyrate (Lipozyme IM-77)
Reactants Isobutyric acid, 1-HexanolButyric acid, n-HexanolTributyrin, Hexanol
Catalyst Conc. H₂SO₄ or p-TsOHImmobilized Candida rugosa lipaseLipozyme IM-77
Molar Ratio (Acid:Alcohol) 1:1 to 1:5 (excess alcohol recommended)[1]1:1.4 to 1:21.8:1 (Tributyrin:Hexanol)
Temperature Reflux temperature of alcohol or solvent (e.g., ~157°C for 1-hexanol)[1]47°C - 59.5°C50°C
Reaction Time 1 - 10 hours[2]60 - 480 minutes8.3 hours
Catalyst Concentration Catalytic amount (e.g., 1-5 mol%)15.8% - 17.65% (w/v)42.7% (w/w)
Yield/Conversion Variable, can be >95% with optimization90.8% - 95.01% conversion95.3% conversion

Experimental Protocols

Fischer-Speier Esterification of this compound

Materials:

  • Isobutyric acid

  • 1-Hexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyric acid (1.0 equivalent), 1-hexanol (3.0 - 5.0 equivalents), and toluene.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted isobutyric acid).

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent and excess 1-hexanol under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by fractional distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Combine Isobutyric Acid, 1-Hexanol, and Toluene catalyst Add Catalytic H₂SO₄ reactants->catalyst reflux Heat to Reflux catalyst->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Ether & Transfer to Separatory Funnel cool->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Improving the Yield of Lipase-Catalyzed Esterification of Hexyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of lipase-catalyzed esterification of hexyl isobutyrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound.

Issue 1: Low or No Ester Conversion

  • Question: My reaction shows very low or no conversion to this compound. What are the potential causes and solutions?

  • Answer: Low conversion can stem from several factors related to the enzyme, substrates, or reaction conditions.

    • Enzyme Activity: The lipase may be inactive or denatured. Ensure the enzyme has been stored correctly and its activity is verified. The choice of lipase is also critical; lipases from different sources exhibit varying activities and specificities.[1][2] Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei, are often preferred for their stability and reusability.[3][4][5]

    • Water Activity (aw): While a minimal amount of water is essential for enzyme function, excess water can shift the equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the ester yield.[6][7][8][9][10] The optimal water activity for lipase-catalyzed ester synthesis is typically low.[7][11] Consider adding molecular sieves to the reaction to remove the water produced.[10]

    • Substrate Quality: Ensure the purity of hexanol and isobutyric acid, as impurities can inhibit the enzyme.

    • Reaction Temperature: Temperature significantly impacts enzyme activity.[12] Most lipases have an optimal temperature range, typically between 40°C and 60°C.[12][13] Temperatures above this range can lead to denaturation.[12][13]

ParameterRecommended RangeSource
Temperature 40°C - 60°C[12][13]
Enzyme Immobilized Lipase (e.g., Novozym 435)[3][4][5]
Water Removal In-situ (e.g., molecular sieves)[10]

Issue 2: Reaction Rate is Very Slow

  • Question: The reaction is proceeding, but at an impractically slow rate. How can I increase the reaction speed?

  • Answer: A slow reaction rate can be due to suboptimal reaction conditions or insufficient enzyme concentration.

    • Enzyme Concentration: The amount of enzyme directly influences the reaction rate.[10] Increasing the enzyme loading can accelerate the reaction. However, excessive amounts can lead to mass transfer limitations.[5][14] A typical starting range is 1-10% (w/w) of the total substrates.[10]

    • Agitation: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially with immobilized enzymes. Ensure the reaction mixture is agitated sufficiently to keep the enzyme suspended.

    • Substrate Molar Ratio: While a 1:1 stoichiometric ratio of alcohol to acid is the baseline, using an excess of one substrate can shift the equilibrium towards the product. However, high concentrations of either substrate can also cause inhibition.[15][16][17][18][19]

ParameterRecommended RangeSource
Enzyme Concentration 1% - 10% (w/w of substrates)[10]
Agitation Speed 150 - 200 rpm[20]
Substrate Molar Ratio (Hexanol:Isobutyric Acid) 1:1 to 1:3 (or vice-versa, requires optimization)[3][4]

Issue 3: Reaction Stops Prematurely or Reaches a Low-Yield Plateau

  • Question: The reaction starts well but then stops before reaching a high conversion. What could be the cause?

  • Answer: This issue often points towards reaction equilibrium, product inhibition, or enzyme deactivation.

    • Reaction Equilibrium: Esterification is a reversible reaction. The accumulation of the byproduct, water, can drive the reaction backward towards hydrolysis.[10] As mentioned, implementing in-situ water removal is crucial.

    • Product Inhibition: The accumulation of this compound can inhibit the lipase.[10] If this is suspected, consider strategies for in-situ product removal.

    • Substrate Inhibition: High concentrations of either isobutyric acid or hexanol can inhibit or deactivate the lipase.[16][17] A fed-batch approach, where one substrate is added gradually, can mitigate this by maintaining a low substrate concentration throughout the reaction.[10][13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the lipase-catalyzed synthesis of this compound?

A1: The optimal temperature typically lies between 40°C and 60°C.[12] For instance, a study on hexyl laurate synthesis found an optimal temperature of 47.5°C.[4] It is advisable to perform a temperature optimization study within this range for your specific lipase and reaction setup.

Q2: How does the molar ratio of hexanol to isobutyric acid affect the yield?

A2: The substrate molar ratio is a critical parameter. While a 1:1 ratio is stoichiometrically correct, an excess of one reactant is often used to drive the equilibrium towards ester formation. However, a large excess of either the alcohol or the acid can lead to enzyme inhibition.[15][16][17][18][19] For example, in the synthesis of hexyl acetate, a triacetin to hexanol ratio of 2.7:1 was found to be optimal.[3] For hexyl laurate, a hexanol to lauric acid ratio of 1:1.5 was optimal.[4] The ideal ratio for this compound should be determined experimentally.

Q3: Is it better to run the reaction in a solvent-free system or with an organic solvent?

A3: Both approaches are viable. Solvent-free systems are considered "greener" and can simplify downstream processing.[20][21][22] However, organic solvents can help to dissolve substrates and reduce substrate inhibition.[23] If a solvent is used, a non-polar solvent like n-hexane is often a good choice as it generally does not strip the essential water layer from the enzyme.[3][23]

Q4: Which type of lipase is most suitable for this compound synthesis?

A4: Immobilized lipases are highly recommended due to their enhanced stability, ease of recovery, and reusability.[20][24] Lipase B from Candida antarctica (often sold as Novozym 435) is a widely used and robust enzyme for ester synthesis.[5][10] Lipases from Rhizomucor miehei and Candida rugosa have also been shown to be effective for similar esterifications.[3][24][25]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals. These samples can then be analyzed by gas chromatography (GC) to determine the concentration of the product (this compound) and the remaining substrates (hexanol and isobutyric acid).[10]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Esterification of this compound

  • Reactant Preparation: In a sealed reaction vessel, combine hexanol and isobutyric acid at the desired molar ratio (e.g., start with 1:1).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of 1-10% (w/w) of the total substrate weight.

  • Water Removal (Optional but Recommended): Add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to adsorb the water produced during the reaction.

  • Reaction Conditions: Place the vessel in a shaker incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Monitoring: At predetermined time intervals, withdraw a small sample from the reaction mixture.

  • Sample Analysis: Analyze the sample using gas chromatography (GC) to quantify the amount of this compound formed and the remaining substrates.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme.

  • Product Isolation: The product can be isolated from the reaction mixture by distillation or other suitable purification techniques.

Protocol 2: Determination of Lipase Activity

A common method to determine the hydrolytic activity of lipase is using p-nitrophenyl butyrate (p-NPB) as a substrate.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 25 mM, pH 7.0).

    • Prepare a solution of p-NPB in a suitable solvent (e.g., isopropanol).

  • Assay Procedure:

    • In a cuvette, mix the phosphate buffer and the p-NPB solution.

    • Add a known amount of the lipase solution or a suspension of the immobilized lipase.

    • Immediately measure the increase in absorbance at a specific wavelength (e.g., 348 nm or 410 nm) over a set period using a spectrophotometer.[26] The increase in absorbance is due to the release of p-nitrophenol upon hydrolysis of p-NPB.

  • Calculation: One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction reactants Combine Hexanol & Isobutyric Acid enzyme Add Immobilized Lipase reactants->enzyme water_removal Add Molecular Sieves enzyme->water_removal incubate Incubate at Optimal Temperature & Agitation water_removal->incubate monitor Monitor Reaction (e.g., GC Analysis) incubate->monitor terminate Terminate Reaction (Filter Enzyme) monitor->terminate Desired conversion reached isolate Isolate & Purify This compound terminate->isolate

Caption: Experimental workflow for lipase-catalyzed this compound synthesis.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Enzyme start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Excess Water start->cause3 cause4 Substrate/Product Inhibition start->cause4 cause5 Insufficient Enzyme Conc. start->cause5 sol1 Verify/Replace Enzyme cause1->sol1 sol2 Optimize Temperature (40-60°C) cause2->sol2 sol3 Add Molecular Sieves cause3->sol3 sol4 Optimize Molar Ratio/ Fed-batch Addition cause4->sol4 sol5 Increase Enzyme Loading cause5->sol5

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Synthetic Hexyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of synthetic hexyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthetic this compound reaction mixture?

A1: The most common impurities are unreacted starting materials, namely isobutyric acid and 1-hexanol. Other potential impurities include byproducts from side reactions and residual acid catalyst (e.g., sulfuric acid) if used in the synthesis.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1] High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.[2]

Q3: What are the key physical properties to consider when choosing a purification method?

A3: The significant difference in boiling points between this compound, 1-hexanol, and isobutyric acid is the most critical factor for purification by distillation. Additionally, the solubility characteristics of these compounds are important for liquid-liquid extraction and column chromatography.

Data Presentation

The following table summarizes the key physical properties of this compound and its common impurities, which are essential for developing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound172.271990.86058.21 mg/L at 20°C[3]
1-Hexanol102.171570.814Sparingly soluble
Isobutyric Acid88.111550.949Soluble

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound.

Fractional Distillation

Problem: Poor separation between this compound and 1-hexanol.

  • Possible Cause 1: Insufficient number of theoretical plates in the distillation column.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the surface area for repeated vaporization-condensation cycles, leading to better separation.

  • Possible Cause 2: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for efficient fractionation.[4]

  • Possible Cause 3: Fluctuations in heat supply.

    • Solution: Use a heating mantle with a stirrer or an oil bath to ensure uniform and stable heating of the distillation flask.

Problem: The product is contaminated with isobutyric acid.

  • Possible Cause: Isobutyric acid has a similar boiling point to 1-hexanol and can co-distill.

    • Solution: Before distillation, perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acidic impurity.

Liquid-Liquid Extraction

Problem: Emulsion formation during extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel.

    • Solution: Gently invert the separatory funnel several times instead of shaking vigorously. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or letting the mixture stand for an extended period.

  • Possible Cause 2: High concentration of reactants or products.

    • Solution: Dilute the reaction mixture with an appropriate organic solvent before extraction.

Problem: Low recovery of this compound in the organic layer.

  • Possible Cause: Insufficient partitioning of the ester into the organic phase.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction. Ensure the pH of the aqueous layer is neutral or slightly basic to minimize the solubility of the ester.

Column Chromatography

Problem: Co-elution of this compound and 1-hexanol.

  • Possible Cause: Inappropriate solvent system (mobile phase).

    • Solution: this compound is less polar than 1-hexanol. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A shallow gradient will provide better resolution.

  • Possible Cause 2: Column overloading.

    • Solution: Use a larger column or reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a 30-50:1 ratio of silica gel to crude product by weight.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation
  • Neutralization and Extraction:

    • Cool the crude reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and unreacted isobutyric acid. Swirl gently and vent the funnel frequently to release the evolved CO₂ gas.

    • Allow the layers to separate. The upper organic layer contains the this compound and unreacted 1-hexanol.

    • Drain the lower aqueous layer.

    • Wash the organic layer twice with deionized water and once with brine.

    • Drain the organic layer into a clean, dry flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus. Use a fractionating column with a suitable packing material.

    • Transfer the dried organic phase to the distillation flask.

    • Slowly heat the flask.

    • Collect the fraction that distills at the boiling point of 1-hexanol (~157°C) first.

    • Increase the heating to distill the this compound. Collect the fraction that distills at ~199°C.

    • Monitor the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., hexane).

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow General Purification Workflow for this compound crude Crude Reaction Mixture (this compound, Hexanol, Isobutyric Acid, Catalyst) extraction Liquid-Liquid Extraction (Wash with NaHCO3 solution) crude->extraction drying Drying of Organic Layer (e.g., with Na2SO4) extraction->drying distillation Fractional Distillation drying->distillation Primary Method chromatography Column Chromatography drying->chromatography Alternative/Further Purification analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for synthetic this compound.

TroubleshootingTree Troubleshooting Common Purification Issues start Purification Issue distillation_issue Poor Separation in Fractional Distillation start->distillation_issue extraction_issue Emulsion Formation in Liquid-Liquid Extraction start->extraction_issue chromatography_issue Co-elution in Column Chromatography start->chromatography_issue dist_cause1 Fast Distillation Rate? distillation_issue->dist_cause1 ext_cause1 Vigorous Shaking? extraction_issue->ext_cause1 chrom_cause1 Wrong Solvent System? chromatography_issue->chrom_cause1 dist_sol1 Reduce Heating Rate dist_cause1->dist_sol1 Yes dist_cause2 Inefficient Column? dist_cause1->dist_cause2 No dist_sol2 Use Longer/Packed Column dist_cause2->dist_sol2 Yes ext_sol1 Gentle Inversions ext_cause1->ext_sol1 Yes ext_cause2 High Concentration? ext_cause1->ext_cause2 No ext_sol2 Dilute Mixture ext_cause2->ext_sol2 Yes chrom_sol1 Optimize Mobile Phase Gradient chrom_cause1->chrom_sol1 Yes chrom_cause2 Column Overloaded? chrom_cause1->chrom_cause2 No chrom_sol2 Reduce Sample Load chrom_cause2->chrom_sol2 Yes

Caption: Troubleshooting decision tree for this compound purification.

References

identifying and minimizing byproducts in hexyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification.[1][2][3] This reaction involves the acid-catalyzed reaction of hexanol with isobutyric acid.[1][4]

Q2: What are the typical byproducts in this compound synthesis via Fischer esterification?

A2: The primary byproduct of the Fischer esterification reaction itself is water.[2][5] However, other impurities that can affect the final product's purity include unreacted starting materials (hexanol and isobutyric acid) and potential side-products from the dehydration of hexanol under acidic conditions, such as dihexyl ether and 1-hexene.

Q3: How can I minimize the presence of unreacted starting materials in my final product?

A3: To minimize unreacted starting materials and drive the reaction equilibrium towards the formation of this compound, you can:

  • Use an excess of one reactant: Typically, a large excess of the alcohol (hexanol) is used.[2]

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[2][3][6]

Q4: Are there alternative, "greener" catalysts to strong mineral acids like sulfuric acid?

A4: Yes, several alternatives can minimize corrosive byproducts and simplify purification.[7][8] These include:

  • Heterogeneous acid catalysts: Such as ion-exchange resins and zeolites.[7][8]

  • Enzymatic catalysts: Immobilized lipases can be used for biosynthesis under milder conditions, which often leads to fewer byproducts.[7][8][9]

Q5: What analytical techniques are suitable for identifying and quantifying byproducts in my this compound product?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for separating, identifying, and quantifying this compound and its potential byproducts.[9][10][11][12] Gas chromatography with a flame ionization detector (GC-FID) is also commonly used for quantitative analysis.[9][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound The reaction has not reached equilibrium, or the equilibrium is unfavorable.- Increase the reaction time.- Use a large excess of hexanol (5-10 fold).[2]- Continuously remove water using a Dean-Stark apparatus or molecular sieves.[2][3][6]- Ensure the catalyst is active and used in the correct concentration.
Presence of Unreacted Isobutyric Acid in Product Incomplete reaction or inefficient purification.- Drive the reaction to completion using the methods mentioned above.- During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid.[14]
Presence of Unreacted Hexanol in Product Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion.- Use an aqueous wash to remove excess hexanol.- Purify the final product using fractional distillation.
Formation of Dark-Colored Byproducts High reaction temperatures or a strong acid catalyst may be causing decomposition or side reactions.- Lower the reaction temperature.- Consider using a milder catalyst, such as p-toluenesulfonic acid or a heterogeneous catalyst.[3][6]- Reduce the reaction time. Microwave-assisted organic synthesis (MAOS) can sometimes reduce byproduct formation by shortening reaction times.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with Dean-Stark Trap
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the round-bottom flask, add isobutyric acid (1.0 eq), hexanol (1.5-3.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene or hexane), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq).[3]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the reaction to completion.[2][3] Monitor the reaction progress by tracking the amount of water collected or by using techniques like GC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any remaining isobutyric acid. Subsequently, wash with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.

Protocol 2: Analysis of this compound Purity by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound product in a suitable volatile solvent, such as dichloromethane or hexane.[10]

  • GC Column Selection: Use a non-polar or mid-polar capillary column suitable for the analysis of esters, such as a 5% phenyl methyl siloxane column.[10][12]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium or Hydrogen.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify this compound and any byproducts by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.[11] Quantify the components by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Hexyl_Isobutyrate_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_analysis Quality Control reagents Hexanol + Isobutyric Acid + Acid Catalyst reaction_vessel Heating with Dean-Stark Trap reagents->reaction_vessel Charge neutralization Neutralization (NaHCO3 wash) reaction_vessel->neutralization Cool & Transfer drying Drying (Na2SO4) neutralization->drying distillation Fractional Distillation drying->distillation gcms GC-MS Analysis distillation->gcms Sample final_product Pure Hexyl Isobutyrate gcms->final_product Verify Purity

Caption: Workflow for this compound Synthesis and Purification.

Byproduct_Minimization_Strategy cluster_byproducts Potential Byproducts cluster_minimization Minimization Strategies synthesis This compound Synthesis unreacted_acid Unreacted Isobutyric Acid synthesis->unreacted_acid leads to unreacted_alcohol Unreacted Hexanol synthesis->unreacted_alcohol leads to dehydration_products Dehydration Products (e.g., Dihexyl Ether) synthesis->dehydration_products leads to le_chatelier Shift Equilibrium (Excess Reactant, H2O Removal) le_chatelier->synthesis minimize byproducts in catalyst Optimize Catalyst (Milder, Heterogeneous) catalyst->synthesis minimize byproducts in conditions Control Conditions (Temp, Time) conditions->synthesis minimize byproducts in

Caption: Strategy for Minimizing Byproducts in Synthesis.

References

troubleshooting peak tailing in gas chromatography of hexyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography Troubleshooting

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography (GC) analysis of hexyl isobutyrate, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing in gas chromatography is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can lead to inaccurate peak integration and reduced resolution between adjacent peaks.[1] Below are common causes and solutions for peak tailing observed during the analysis of this compound.

Q1: My this compound peak is tailing. What are the most common causes and where should I start troubleshooting?

When encountering peak tailing for this compound, it is best to investigate potential causes in a systematic order. The most frequent culprits are related to the column and the inlet system.[1]

Initial Troubleshooting Steps:

  • Column Installation and Integrity:

    • Improper Column Cut: A poor or jagged cut of the capillary column can create turbulence and active sites, leading to peak tailing.[1][2] Re-cut the column, ensuring a clean, 90-degree cut.

    • Incorrect Column Position: The column may be positioned too high or too low in the inlet, creating dead volumes or a convoluted flow path.[2][3] Check the manufacturer's instructions for the correct column installation height.

    • Column Contamination: The front end of the column can become contaminated with non-volatile residues from the sample matrix.[4] Trimming 10-20 cm from the inlet side of the column can often resolve this.[4]

  • Inlet System Contamination:

    • Dirty Liner: The inlet liner is a common site for the accumulation of non-volatile material and can contain active sites that interact with polar analytes like esters.[5] Replace the liner with a fresh, deactivated one.

    • Septum Bleed: Particles from a degraded septum can fall into the inlet liner, creating active sites. Replace the septum if it is old or has been punctured many times.

  • Active Sites in the System:

    • This compound, being an ester, has polar characteristics and can interact with active sites (e.g., silanol groups) in the GC flow path.[6] This can occur in the liner, at the head of the column, or in other parts of the system.[1] Using deactivated liners and columns is crucial.

Q2: I've checked the column and inlet, but the peak tailing persists. What other factors could be at play?

If the initial troubleshooting steps do not resolve the issue, consider the following factors related to your analytical method and potential chemical interactions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can contribute to tailing.[5][6] Try reducing the injection volume or diluting the sample.

  • Inappropriate Column Choice: The polarity of the stationary phase should be appropriate for the analyte. For an ester like this compound, a mid-polarity column is often a good choice. Using a non-polar column for a polar compound can sometimes lead to peak shape issues.[7]

  • Solvent Effects: A mismatch between the polarity of the injection solvent and the stationary phase can cause peak distortion.[6][8][9] Ensure your solvent is compatible with the column phase.

  • Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently, which can contribute to peak tailing.[5] Ensure the inlet temperature is appropriate for the boiling point of this compound.

Frequently Asked Questions (FAQs)

Q: How does the column's stationary phase affect the peak shape of this compound?

A: The principle of "like dissolves like" is fundamental in GC column selection.[7] this compound is a moderately polar ester. If a non-polar stationary phase is used, strong interactions between the analyte and any active sites on the column's fused silica surface can occur, leading to peak tailing. A stationary phase with a similar polarity to this compound will promote a more symmetrical peak shape.

Q: Can a leak in the system cause peak tailing?

A: While leaks are more commonly associated with other issues like a noisy baseline or changes in retention time, a small leak at a fitting could potentially disrupt the carrier gas flow path and contribute to peak distortion. It is always good practice to perform a leak check as part of routine maintenance.

Q: If all peaks in my chromatogram are tailing, not just this compound, what does that indicate?

A: When all peaks, including the solvent peak, exhibit tailing, the cause is most likely a physical or mechanical issue rather than a chemical one.[3] This points towards problems like a poor column cut, improper column installation, or a dead volume in the system.[2][3]

Q: How often should I replace my inlet liner and septum?

A: The frequency of replacement depends on the cleanliness of your samples and the number of injections. For routine analysis, it is good practice to inspect the liner daily and replace it when it appears discolored or contains visible residue. The septum should be replaced after a set number of injections, as recommended by the manufacturer, or sooner if you notice issues like leaks or pieces of the septum in the liner.

Quantitative Troubleshooting Parameters

The following table summarizes key quantitative parameters that can be adjusted during troubleshooting.

ParameterRecommended ActionTypical Range/ValuePotential Impact on Peak Tailing
Column Trimming Remove the contaminated front section of the column.10-20 cmRemoves active sites and non-volatile residues.[4]
Injection Volume Reduce the amount of sample introduced.0.1 - 1.0 µLPrevents column overload.[5]
Inlet Temperature Optimize for efficient sample vaporization.250 - 280 °CEnsures rapid and complete vaporization of the analyte.
Initial Oven Temp. Adjust for proper solvent focusing in splitless injection.~20°C below solvent boiling pointImproves peak shape at the beginning of the chromatogram.[1]
Split Ratio Increase the split ratio.20:1 to 100:1Reduces the amount of sample reaching the column, preventing overload.

Experimental Protocols

Protocol 1: Column Installation and Conditioning
  • Column Cutting: Using a ceramic scoring wafer or a capillary column cutting tool, score the outside of the column. Gently flex the column to create a clean, 90-degree break. Inspect the cut under magnification to ensure it is clean and free of jagged edges.[2]

  • Column Installation:

    • Turn off the oven, inlet, and detector heating.

    • Thread a new nut and ferrule onto the column.

    • Insert the column into the inlet to the depth recommended by the instrument manufacturer.

    • Gently tighten the nut.

  • Leak Check: Pressurize the system and use an electronic leak detector to check for leaks at the inlet fitting.

  • Column Conditioning:

    • Set the carrier gas flow to the normal operating rate.

    • Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.

    • Hold for 1-2 hours, or until the baseline is stable.

Protocol 2: Inlet Maintenance
  • Cooldown: Turn off the oven, inlet, and detector heating and allow the inlet to cool to a safe temperature.

  • Remove Column: Carefully remove the column from the inlet.

  • Disassemble Inlet: Remove the retaining nut and septum. Then, remove the inlet liner.

  • Inspect and Clean/Replace:

    • Inspect the liner for contamination. If it is dirty, replace it with a new, deactivated liner.

    • Inspect the O-ring for signs of wear or damage and replace if necessary.

    • Replace the septum.

  • Reassemble: Reinstall the liner and a new septum and retaining nut.

  • Reinstall Column: Reinstall the column as described in Protocol 1.

  • Leak Check: Perform a leak check.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the gas chromatography of this compound.

G start Peak Tailing Observed for This compound check_all_peaks Are All Peaks Tailing? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue  Yes chemical_issue Likely Chemical/Activity Issue check_all_peaks->chemical_issue  No check_column_cut Inspect Column Cut physical_issue->check_column_cut check_column_install Verify Column Installation check_column_cut->check_column_install check_dead_volume Check for Dead Volume check_column_install->check_dead_volume resolved Issue Resolved check_dead_volume->resolved check_inlet Perform Inlet Maintenance (Replace Liner, Septum) chemical_issue->check_inlet trim_column Trim 10-20cm from Column Inlet check_inlet->trim_column check_method Review Method Parameters (Injection Vol., Temp., Solvent) trim_column->check_method check_method->resolved

Caption: Troubleshooting workflow for peak tailing.

References

addressing enzyme inhibition in the enzymatic synthesis of hexyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with enzyme inhibition during the enzymatic synthesis of hexyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield or slow reaction rates in the enzymatic synthesis of this compound?

A1: Low yields or slow reaction rates are frequently attributed to enzyme inhibition. The primary culprits are typically the substrates themselves—isobutyric acid and hexanol—which can act as inhibitors at high concentrations. Another factor can be product inhibition, where the accumulation of this compound and the by-product, water, can shift the reaction equilibrium, slowing the forward reaction.

Q2: What type of enzyme inhibition is most common in this synthesis?

A2: The most prevalent type of inhibition is competitive substrate inhibition. In this scenario, one of the substrates binds to the enzyme in a way that prevents the other substrate from binding, or a substrate molecule binds to the enzyme-substrate complex to form a non-productive "dead-end" complex. This is often described by a Ping-Pong Bi-Bi kinetic model with substrate inhibition. For instance, butyric acid has been shown to bind to the acyl-enzyme intermediate, forming a dead-end complex that cannot proceed to form the ester product[1].

Q3: Can the enzyme be permanently inactivated during the synthesis?

A3: Yes, high concentrations of short-chain carboxylic acids like isobutyric acid can lead to inactivation of the lipase. This can occur due to a drop in the pH within the microenvironment of the enzyme, which can alter its structure and function[1].

Q4: How can I determine if my enzyme is being inhibited?

A4: A common method is to perform a kinetic analysis by measuring the initial reaction rate at varying concentrations of one substrate while keeping the other constant. If the rate decreases at higher substrate concentrations, it is indicative of substrate inhibition. A "spike and recovery" experiment can also be useful, where a known amount of active enzyme is added to your reaction mixture. A significantly lower than expected activity suggests the presence of inhibitors[2].

Troubleshooting Guide

Issue 1: Low Conversion to this compound
Possible Cause Troubleshooting Step Expected Outcome
Substrate Inhibition by Isobutyric Acid or Hexanol 1. Fed-batch Substrate Addition: Instead of adding all the isobutyric acid or hexanol at the beginning, add it portion-wise throughout the reaction. 2. Optimize Molar Ratio: Systematically vary the molar ratio of hexanol to isobutyric acid to find a balance that maximizes conversion without causing significant inhibition.Maintaining a low concentration of the inhibitory substrate will minimize its negative impact on the enzyme's activity, leading to higher conversion.
Product Inhibition/Equilibrium Limitation 1. In-situ Product Removal: Use techniques like pervaporation or vacuum stripping to remove this compound and/or water from the reaction medium as it is formed. 2. Use of Molecular Sieves: Add molecular sieves to the reaction to adsorb the water produced, thus shifting the equilibrium towards product formation[3].By removing the products, the reverse reaction (hydrolysis) is minimized, driving the synthesis towards completion.
Enzyme Inactivation 1. Immobilize the Enzyme: Use an immobilized lipase (e.g., Candida rugosa lipase on Diaion HP-20) to enhance its stability and resistance to inactivation by the substrates or reaction conditions[4]. 2. Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to faster enzyme denaturation. Determine the optimal temperature that balances activity and stability.Immobilization provides a more stable microenvironment for the enzyme, protecting it from inactivation and allowing for easier reuse.
Issue 2: Inconsistent Reaction Rates
Possible Cause Troubleshooting Step Expected Outcome
Poor Mass Transfer 1. Increase Agitation Speed: Ensure the reaction mixture is well-mixed to minimize diffusional limitations, especially when using an immobilized enzyme. 2. Select an Appropriate Solvent: Using a non-polar solvent like n-hexane can improve the solubility of the substrates and reduce mass transfer limitations.Improved mixing ensures that the substrates have adequate access to the enzyme's active sites, leading to more consistent and reproducible reaction rates.
Changes in Water Activity 1. Control Water Content: The amount of water present is critical for lipase activity. Either ensure an anhydrous environment or control the water activity (aw) at an optimal level for your specific enzyme.Maintaining optimal water activity ensures the enzyme remains in its active conformation, leading to consistent performance.

Quantitative Data Summary

The following table summarizes kinetic parameters for lipase-catalyzed ester synthesis, providing a reference for expected enzyme performance. Note that specific values for this compound may vary depending on the specific enzyme and reaction conditions.

EnzymeSubstratesVmax (μmol/min/mg)KM, Acid (M)KM, Alcohol (M)Ki, Acid (M)Ki, Alcohol (M)Reference
LipaseIsoamyl alcohol & Butyric acid11.720.003030.003061.056.55[1]
Candida rugosa LipaseEthanol & Butyric acid2.8610.07460.1250.450-[5]

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (KM and Vmax)
  • Prepare Substrate Stock Solutions: Prepare a series of concentrations for both isobutyric acid and hexanol in a suitable organic solvent (e.g., n-hexane).

  • Enzyme Preparation: Prepare a stock solution/suspension of the lipase enzyme (e.g., 10 mg/mL).

  • Initiate Reactions: In separate vials, add a fixed amount of enzyme to reaction mixtures containing a constant concentration of one substrate (e.g., hexanol) and varying concentrations of the other substrate (isobutyric acid).

  • Incubation: Incubate the vials at a constant temperature and agitation speed.

  • Sampling: At regular time intervals, withdraw small aliquots from each reaction.

  • Analysis: Quench the reaction in the aliquots and analyze the concentration of this compound produced using gas chromatography (GC)[4].

  • Calculate Initial Rates: For each substrate concentration, determine the initial reaction rate from the linear portion of the product formation curve.

  • Data Plotting: Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and KM. A Lineweaver-Burk plot can also be used.

Protocol 2: Determination of Inhibition Constant (Ki)
  • Experimental Setup: Follow steps 1-7 from Protocol 1.

  • Vary Inhibitor Concentration: Repeat the experiment with different fixed concentrations of the substrate that is suspected to be the inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot. The lines for the different inhibitor concentrations will intersect on the y-axis for competitive inhibition. The Ki can be determined from the slopes of these lines.

Visualizations

Enzyme_Inhibition_Workflow Start Low this compound Yield Check_Substrate_Conc Are substrate concentrations high? Start->Check_Substrate_Conc Check_Product_Conc Is product accumulation significant? Check_Substrate_Conc->Check_Product_Conc No Fed_Batch Implement Fed-Batch Substrate Addition Check_Substrate_Conc->Fed_Batch Yes Optimize_Ratio Optimize Substrate Molar Ratio Check_Substrate_Conc->Optimize_Ratio Yes Check_Enzyme_Stability Is the enzyme stable under reaction conditions? Check_Product_Conc->Check_Enzyme_Stability No Product_Removal Implement In-situ Product Removal Check_Product_Conc->Product_Removal Yes Immobilize_Enzyme Use Immobilized Enzyme Check_Enzyme_Stability->Immobilize_Enzyme No Optimize_Temp Optimize Temperature Check_Enzyme_Stability->Optimize_Temp No End Improved Yield Check_Enzyme_Stability->End Yes Fed_Batch->Check_Product_Conc Optimize_Ratio->Check_Product_Conc Product_Removal->Check_Enzyme_Stability Immobilize_Enzyme->End Optimize_Temp->End

Caption: Troubleshooting workflow for low this compound yield.

Ping_Pong_Bi_Bi_Inhibition cluster_reaction Main Reaction Pathway cluster_inhibition Inhibition Pathways E E (Lipase) EA E-Isobutyryl E->EA + Isobutyric Acid E_I E-Hexanol (Dead-end) E->E_I + Hexanol (Inhibitor) EA->E - Water EAP E-Hexyl Isobutyrate EA->EAP + Hexanol EA_I E-Isobutyryl-Isobutyric Acid (Dead-end) EA->EA_I + Isobutyric Acid (Inhibitor) EAP->E - this compound P This compound

Caption: Ping-Pong Bi-Bi mechanism with substrate inhibition.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Hexyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic analysis of hexyl esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common analytical challenges, with a focus on co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the GC analysis of hexyl esters?

Co-elution, the incomplete separation of two or more compounds, is a frequent issue in the analysis of structurally similar compounds like hexyl esters. The primary causes include:

  • Inappropriate Stationary Phase Selection: The GC column's stationary phase may not have the correct polarity to effectively differentiate between the analytes. For esters, phases with varying polarity, from non-polar (like those with 5% phenyl) to more polar (like wax phases), are often tested.

  • Suboptimal Temperature Program: An isothermal analysis might not provide sufficient separation for a mixture of esters with different boiling points. A temperature ramp that is too fast can also lead to compounds eluting too close together.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects the efficiency of the separation. A flow rate that is too high or too low can broaden peaks and reduce resolution.

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks that are more likely to overlap.

Q2: Which GC column stationary phase is best for separating hexyl ester isomers?

The ideal stationary phase depends on the specific isomers you are trying to separate. A general-purpose, low-polarity phase like a 5% phenyl-methylpolysiloxane is a good starting point. However, for more challenging separations of positional isomers (e.g., hexyl acetate vs. isohexyl acetate), a mid-polarity or high-polarity phase is often required.

  • Mid-Polarity Phases (e.g., 50% Phenyl-methylpolysiloxane): These offer a different selectivity due to increased dipole-dipole and pi-pi interactions, which can help resolve isomers.

  • High-Polarity Phases (e.g., Polyethylene Glycol - WAX columns): These are excellent for separating compounds based on polarity differences and are often used for analyzing esters. They can provide unique selectivity compared to polysiloxane-based phases.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-elution issues encountered during the GC analysis of hexyl esters.

Problem: My primary hexyl ester peak is co-eluting with an impurity or another ester.

Below is a logical workflow to diagnose and resolve co-elution problems.

G start Co-elution Observed check_method Review Current GC Method (Column, Temp, Flow) start->check_method optimize_temp Optimize Temperature Program (Lower initial temp, slower ramp) check_method->optimize_temp Isothermal or fast ramp? optimize_flow Adjust Carrier Gas Flow Rate (Optimize linear velocity) check_method->optimize_flow Flow rate not optimal? change_column Change Stationary Phase (Select column with different polarity) check_method->change_column Optimization insufficient? resolved Peaks Resolved optimize_temp->resolved optimize_flow->resolved change_column->resolved

Caption: A workflow for troubleshooting co-elution in GC analysis.

Detailed Methodologies & Data

Method 1: Optimizing the Temperature Program

If your current method uses a fast temperature ramp or an isothermal setting, modifying the oven program can significantly improve resolution.

Experimental Protocol:

  • Initial Assessment: Inject your hexyl ester standard using your current method to establish a baseline chromatogram.

  • Modified Temperature Program:

    • Initial Oven Temperature: Decrease the initial temperature to just below the boiling point of the most volatile component. For example, start at 50°C.

    • Initial Hold Time: Hold at the initial temperature for 1-2 minutes to allow for a sharp injection band.

    • Ramp Rate: Slow down the temperature ramp rate. A rate of 5-10°C per minute is a good starting point.

    • Final Temperature: Ensure the final temperature is high enough to elute all components of interest.

  • Injection: Inject the same standard using the new, slower temperature program.

  • Analysis: Compare the resolution between the critical peak pair in the original and new chromatograms.

Data Comparison:

The following table illustrates the effect of the temperature ramp rate on the resolution of two hypothetical co-eluting hexyl esters.

ParameterMethod A (Fast Ramp)Method B (Optimized Ramp)
Column 5% Phenyl-methyl5% Phenyl-methyl
Initial Temperature 70°C50°C
Ramp Rate 25°C/min10°C/min
Retention Time (Peak 1) 5.21 min7.85 min
Retention Time (Peak 2) 5.25 min7.98 min
Resolution (Rs) 0.8 (Co-eluting)1.6 (Baseline Resolved)
Method 2: Changing the Column Stationary Phase

When optimizing the temperature program and flow rate is insufficient, changing to a column with a different stationary phase is the most effective solution.

Experimental Protocol:

  • Baseline Chromatogram: Obtain a chromatogram of your hexyl ester standard on your primary column (e.g., a non-polar DB-5 or equivalent).

  • Select an Orthogonal Phase: Choose a column with a significantly different polarity. A polyethylene glycol (WAX) column is an excellent choice for separating esters.

  • Install and Condition: Install the new column according to the manufacturer's instructions.

  • Method Development: Develop a new temperature program suitable for the WAX column, as retention times will be different. Start with a generic gradient (e.g., 60°C hold 1 min, ramp 10°C/min to 220°C).

  • Injection and Analysis: Inject your standard and compare the resulting chromatogram to the one from the non-polar column. The change in selectivity should alter the elution order and improve the separation of the critical pair.

The diagram below illustrates the relationship between method parameters and their impact on GC separation.

G cluster_params Adjustable GC Parameters cluster_effects Primary Effects Temp Temperature Program Retention Retention Time Temp->Retention Flow Carrier Gas Flow Efficiency Efficiency (N) Flow->Efficiency Phase Stationary Phase Selectivity Selectivity (α) Phase->Selectivity Resolution Peak Resolution (Rs) Retention->Resolution Efficiency->Resolution Selectivity->Resolution

methods for removing unreacted starting materials from hexyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of hexyl isobutyrate by removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and common impurities in the synthesis of this compound?

This compound is commonly synthesized via Fischer esterification of isobutyric acid and hexanol, using a strong acid catalyst such as concentrated sulfuric acid.[1][2][3][4][5] Consequently, the primary impurities in the crude product mixture are unreacted isobutyric acid, unreacted hexanol, and the acid catalyst. Water is also present as a byproduct of the reaction.

Q2: What is the general strategy for purifying this compound?

The purification process typically involves a multi-step approach that leverages the differing chemical and physical properties of the ester, unreacted starting materials, and byproducts. The standard workflow includes:

  • Neutralization and Extraction: A liquid-liquid extraction to remove the acidic components (unreacted isobutyric acid and the acid catalyst).

  • Washing: Further washing steps to remove water-soluble impurities, including residual alcohol.

  • Drying: Removal of dissolved water from the organic phase.

  • Distillation: A final purification step to separate the this compound from any remaining impurities based on boiling point differences.

Q3: Why is a weak base used in the washing step?

A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, is used to neutralize and remove the unreacted isobutyric acid and the strong acid catalyst.[1][6][7] These bases react with the acids to form their corresponding sodium salts, which are highly soluble in water and can thus be easily separated from the organic layer containing the ester.[1] Using a strong base is generally avoided as it can promote the hydrolysis of the ester product back to the starting materials.

Troubleshooting Guides

Issue 1: An emulsion forms during the washing steps.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for an extended period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.[8][9]

Issue 2: The final product is not pure after extraction and washing.

  • Cause: Unreacted starting materials, particularly hexanol, may have some solubility in the organic layer and may not be completely removed by washing alone.[1]

  • Solution:

    • Perform multiple extractions with the washing solutions to enhance the removal of impurities.

    • Employ fractional distillation as a final purification step to separate the this compound from components with different boiling points.[1][2]

    • For very high purity requirements, column chromatography can be utilized to separate the ester from closely related impurities.[6][10]

Issue 3: Low yield of the purified ester.

  • Cause:

    • Incomplete reaction: The Fischer esterification is a reversible reaction.[1][2]

    • Loss of product during extraction: The ester may have slight solubility in the aqueous layer, leading to losses during washing.

    • Hydrolysis of the ester: Vigorous conditions or the use of a strong base during workup can hydrolyze the ester back to the starting materials.

  • Solution:

    • To drive the reaction equilibrium towards the product, use an excess of one of the reactants (usually the less expensive one) or remove water as it is formed, for example, by using a Dean-Stark apparatus.[11][12]

    • Minimize the number of washing steps while ensuring adequate purification.

    • Use a weak base for neutralization and avoid prolonged contact between the ester and the aqueous basic solution.

Data Presentation

Table 1: Physical Properties of Compounds in this compound Synthesis

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound172.27198 - 200[13]0.860[13]Insoluble[4][14]
Isobutyric Acid88.11154.50.949Soluble
Hexanol102.17157.60.814Slightly soluble
Water18.021000.998N/A

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure generated from CO₂ evolution.

  • Allow the layers to separate. The upper layer is the organic phase containing the ester, and the lower layer is the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the washing with NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities. Drain the aqueous layer.

  • Finally, wash the organic layer with an equal volume of brine to help remove dissolved water. Drain the aqueous layer.

Protocol 2: Drying the Organic Layer
  • Transfer the washed organic layer from the separatory funnel to a clean, dry Erlenmeyer flask.

  • Add a small amount of an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.[15]

  • Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.

  • Separate the dried organic layer from the drying agent by decantation or gravity filtration.

Protocol 3: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus.

  • Place the dried crude ester in the distillation flask along with a few boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (198-200 °C).[13] Discard any initial fractions that distill at lower temperatures, as these may contain more volatile impurities.

Visualizations

PurificationWorkflow start Crude Reaction Mixture (this compound, Hexanol, Isobutyric Acid, H2SO4, Water) extraction Liquid-Liquid Extraction (wash with NaHCO3 solution) start->extraction separation1 Separation of Layers extraction->separation1 aqueous1 Aqueous Layer (Sodium Isobutyrate, Na2SO4, Water) separation1->aqueous1 Discard organic1 Organic Layer (this compound, Hexanol) separation1->organic1 washing Wash with Water and Brine organic1->washing separation2 Separation of Layers washing->separation2 aqueous2 Aqueous Layer (Residual Salts, Water) separation2->aqueous2 Discard organic2 Organic Layer (this compound, Hexanol) separation2->organic2 drying Drying with Anhydrous Salt (e.g., MgSO4) organic2->drying filtration Filtration/Decantation drying->filtration solid Solid Drying Agent filtration->solid Discard crude_ester Dried Crude Ester filtration->crude_ester distillation Fractional Distillation crude_ester->distillation impurities Low-boiling Impurities (e.g., residual Hexanol) distillation->impurities Separate product Pure this compound distillation->product

Caption: Workflow for the purification of this compound.

TroubleshootingLogic start Problem Encountered emulsion Emulsion Formation? start->emulsion impure_product Product Still Impure? emulsion->impure_product No solution_emulsion Stand and Wait Add Brine Gentle Swirling emulsion->solution_emulsion Yes low_yield Low Yield? impure_product->low_yield No solution_impure Perform Multiple Washes Fractional Distillation Column Chromatography impure_product->solution_impure Yes solution_low_yield Use Excess Reagent Remove Water (Dean-Stark) Use Weak Base low_yield->solution_low_yield Yes end Problem Resolved low_yield->end No solution_emulsion->end solution_impure->end solution_low_yield->end

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Impact of Water Content on Lipase-Catalyzed Hexyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the critical role of water content in the enzymatic synthesis of hexyl isobutyrate.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield unexpectedly low or non-existent?

A: Low ester yield is one of the most common issues and is almost always linked to improper water content in the reaction medium. Water has a dual role in lipase catalysis.[1]

  • Insufficient Water: A minimal amount of water is essential to maintain the three-dimensional structure and catalytic activity of the lipase.[2] An overly dry environment can render the enzyme inactive, preventing the reaction from starting.[3]

  • Excess Water: While lipase requires some water to function, it is a hydrolase. An excess of water in the medium will shift the reaction equilibrium away from synthesis and towards the hydrolysis of the ester product back into isobutyric acid and hexanol.[4][5] This competing hydrolysis reaction is a primary cause of low final yields.[6]

Q2: My reaction starts efficiently but then slows down and stops before reaching completion. What is causing this plateau?

A: This issue typically arises from the accumulation of water as a byproduct of the esterification reaction.[7] As the synthesis of this compound proceeds, one molecule of water is generated for each molecule of ester formed. This gradual increase in water content within the microenvironment of the enzyme can shift the thermodynamic equilibrium, favoring the reverse hydrolytic reaction and halting the net production of the ester.[7] To overcome this, consider in-situ water removal using molecular sieves or pervaporation.[3][6]

Q3: How can I accurately and consistently control the water level in my experiments?

A: Controlling the thermodynamic activity of water (a_w), rather than the absolute water content, is the most reliable method for achieving reproducible results in organic media.[3] Water activity represents the energy state of water in the system and is a key parameter for lipase-catalyzed reactions.[3][8] The most common method for controlling a_w is to pre-equilibrate the reaction components (enzyme, substrates, and solvent) in a sealed chamber containing a saturated salt solution, which maintains a known and constant a_w in the headspace.[2][6]

Q4: What is the optimal water activity (a_w) for synthesizing this compound?

A: The optimal water activity is not a single universal value; it depends heavily on the specific lipase being used.[9][10]

  • Some lipases, like those from Rhizopus oryzae, show the best selectivity for esterification at very low water activities (e.g., a_w = 0.06).[8]

  • Other lipases may exhibit peak activity at moderate a_w values (e.g., a_w = 0.53 for Candida rugosa lipase), though this may not correspond to the highest final ester yield due to competing hydrolysis.[8]

  • For many esterification reactions, the highest conversion yields are achieved at low initial water activities, often below 0.1.[6]

It is crucial to empirically determine the optimal a_w for your specific lipase and reaction conditions by testing a range of values.

Data Presentation

The following table provides representative data illustrating the typical effect of water activity on the initial reaction rate and the final conversion percentage in a lipase-catalyzed synthesis.

Table 1: Effect of Water Activity (a_w) on this compound Synthesis

Water Activity (a_w)Initial Reaction Rate (µmol ester/hr/mg lipase)Final Ester Conversion (%)Primary Observation
< 0.05Very LowLowEnzyme activity is limited by insufficient water for conformational flexibility.[2]
0.1 - 0.3ModerateHighA good balance for many lipases, providing sufficient activity while minimizing hydrolysis.[4][11]
0.4 - 0.6HighModerateThe initial rate is often maximal in this range, but the final yield is compromised by the competing hydrolysis reaction.[8]
> 0.7Moderate to LowVery LowHydrolysis becomes the dominant reaction, significantly reducing the net synthesis of the ester.[6]

Experimental Protocols

Protocol 1: Controlling Water Activity (a_w) via Pre-equilibration

This protocol describes how to set a specific water activity for the reaction components using saturated salt solutions.

  • Prepare a Saturated Salt Slurry: In the bottom of a sealed desiccator or chamber, add a chosen salt (e.g., Lithium Chloride for a_w ≈ 0.11; Magnesium Nitrate for a_w ≈ 0.53) and just enough deionized water to create a thick slurry with excess solid salt remaining.

  • Prepare Reaction Components: In separate, open vials, place the immobilized lipase, the organic solvent (e.g., n-heptane), and the liquid substrates (hexyl alcohol and isobutyric acid).

  • Equilibration: Place the open vials inside the chamber on a perforated shelf above the salt slurry. Ensure the vials are not in contact with the slurry.

  • Incubate: Seal the chamber and incubate at the desired reaction temperature for 24-48 hours to allow the water activity of all components to equilibrate with the headspace controlled by the salt solution.[2]

  • Initiate Reaction: After equilibration, combine the components in a sealed reaction vessel to begin the synthesis.

Protocol 2: General Procedure for Lipase-Catalyzed this compound Synthesis

This protocol provides a general workflow for the esterification reaction.

  • Reagent Preparation: Use reagents pre-equilibrated to the desired water activity as described in Protocol 1. A typical reaction medium may consist of butyric acid and n-hexanol in equimolar amounts (e.g., 500 mM each) dissolved in an organic solvent like heptane.[12]

  • Reaction Initiation: Add the immobilized lipase (e.g., Candida rugosa lipase immobilized on Diaion HP-20, at a concentration of 15-20% w/v) to the reaction medium in a sealed flask.[12]

  • Incubation: Place the sealed flask in an orbital shaker with temperature control (e.g., 45-60 °C) and constant agitation (e.g., 200 rpm).[12]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Sample Quenching & Analysis: Stop the reaction in the aliquot by filtering out the immobilized enzyme.[4] Dilute the sample with the mobile phase (e.g., n-hexane) and analyze the concentration of this compound using Gas Chromatography (GC) to determine the conversion percentage.[4][12]

Visual Guides

Below are diagrams illustrating key concepts and workflows relevant to the experiment.

sub Isobutyric Acid + Hexanol lip Lipase sub->lip acyl Acyl-Enzyme Intermediate lip->acyl Forms acyl->sub + Water (Hydrolysis) ester This compound (Product) acyl->ester + Hexanol water_in Essential Water (for activation) water_in->lip water_out Water (nucleophile) water_out->acyl hydrolysis Hydrolysis (Competing Reaction) synthesis Ester Synthesis

Caption: Logical diagram of the dual role of water in lipase catalysis.

start Start: Define a_w Range (e.g., 0.1, 0.3, 0.5, 0.7) prep 1. Prepare Reagents (Enzyme, Substrates, Solvent) start->prep equil 2. Equilibrate Components at each target a_w (using saturated salt solutions) prep->equil react 3. Run Parallel Syntheses (Constant Temp. & Time) equil->react analyze 4. Sample & Analyze (Quantify Ester by GC) react->analyze plot 5. Plot Results (Yield vs. a_w) analyze->plot end Finish: Identify Optimal Water Activity (a_w) plot->end

Caption: Experimental workflow for optimizing water content (a_w).

References

Validation & Comparative

A Validated GC-MS Method for Accurate Quantification of Hexyl Isobutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a robust and sensitive method for the quantification of hexyl isobutyrate, this guide details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. The performance of this method is compared with an alternative technique, Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data and detailed protocols.

This compound, a volatile ester recognized for its characteristic fruity, apple-like aroma, finds applications in the flavor, fragrance, and pharmaceutical industries.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. This guide provides a comprehensive overview of a validated GC-MS method, offering superior selectivity and sensitivity compared to traditional techniques.

Performance Comparison: GC-MS vs. GC-FID

The validation of the GC-MS method for this compound quantification was performed following international guidelines, assessing key performance parameters.[2][3] A comparison with a conventional GC-FID method highlights the advantages of mass spectrometric detection for this application.

Performance ParameterGC-MS MethodGC-FID MethodTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) >0.9995>0.998≥ 0.999[4]
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mLMethod Dependent
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/mLMethod Dependent
Accuracy (Recovery %) 98.5% - 101.2%95.3% - 104.5%80% - 120%
Precision (RSD %) < 5%< 10%< 15-20%[5]

Data Interpretation: The GC-MS method demonstrates superior performance across all key validation parameters. The higher linearity indicates a more reliable response across the concentration range. Significantly lower LOD and LOQ values highlight the enhanced sensitivity of the GC-MS technique, enabling the detection and quantification of trace amounts of this compound. Furthermore, the better accuracy and precision of the GC-MS method ensure more reliable and reproducible results.

Experimental Protocols

A detailed methodology for the validated GC-MS method is provided below. This protocol can be adapted for various sample matrices with appropriate sample preparation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as beverages or solutions from dissolution studies.

  • Materials:

    • Hexane (HPLC grade)

    • Anhydrous sodium sulfate

    • Sample containing this compound

    • Internal Standard (IS) solution (e.g., heptyl isobutyrate in hexane)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 5 mL of the liquid sample, add 50 µL of the internal standard solution.

    • Add 5 mL of hexane to the sample.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The dried extract is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Ramp: Increase to 250°C at a rate of 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode:

    • Full Scan: m/z 40-300 for initial identification.

    • Selected Ion Monitoring (SIM): For quantification, monitor the following ions for this compound (quantifier ion in bold): m/z 71 , 85, 115. For the internal standard (heptyl isobutyrate), monitor: m/z 71 , 99, 129.

Workflow and Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Hexane Add Hexane Add_IS->Add_Hexane Vortex Vortex Mix Add_Hexane->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry_Extract Dry with Na2SO4 Collect_Organic->Dry_Extract Prepared_Sample Prepared Sample for GC-MS Dry_Extract->Prepared_Sample

Caption: Experimental workflow for sample preparation.

cluster_gcms GC-MS Analysis Injection Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (SIM Mode) Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Caption: Workflow of the GC-MS analysis process.

Alternative Analytical Techniques

While GC-MS is the recommended technique for its high selectivity and sensitivity, other methods can be employed for the analysis of this compound and similar volatile esters.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique.[6] However, it is less selective than GC-MS, as it relies solely on retention time for identification, which can be problematic in complex matrices where co-elution may occur. Its sensitivity is also generally lower than that of GC-MS.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers even higher selectivity and sensitivity than single quadrupole GC-MS by utilizing multiple reaction monitoring (MRM).[2][7] This is particularly useful for analyzing this compound in highly complex matrices or when ultra-trace level quantification is required.

  • Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: This is a solvent-free sample preparation technique that is excellent for extracting volatile compounds from solid or liquid samples.[8][9] It can improve sensitivity and reduce matrix interference.

  • Chemical Ionization Mass Spectrometry (CIMS): An online technique capable of real-time detection of volatile organic compounds.[10] It offers high temporal resolution but may have limitations in separating isomers.

References

Comparative Analysis of Hexyl Isobutyrate and Hexyl Butyrate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two isomeric esters, hexyl isobutyrate and hexyl butyrate, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). These compounds, while sharing the same molecular formula and weight, exhibit subtle structural differences that can be effectively distinguished through this powerful analytical technique. This document is intended for researchers and scientists in fields requiring precise identification of organic compounds.

Introduction to Isomer Differentiation

This compound and hexyl butyrate are both carboxylic esters with the molecular formula C10H20O2.[1][2] The key difference lies in the structure of the butyrate moiety: hexyl butyrate is a straight-chain ester (n-butyrate), whereas this compound contains a branched-chain (isobutyrate). This structural isomerism leads to distinct physicochemical properties that influence their chromatographic behavior and mass spectrometric fragmentation, allowing for their unambiguous identification.

Proposed Experimental Protocol

A robust GC-MS method is crucial for the separation and identification of these isomers. The following protocol is a representative method for the analysis of volatile esters.[3]

2.1. Sample Preparation

  • Solvent: High-purity hexane or dichloromethane.

  • Procedure: Prepare a dilute solution of the sample mixture (e.g., 100 ppm) in the chosen solvent. If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) for complex matrices.

2.2. Gas Chromatography (GC) Conditions

  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio) with an injection volume of 1 µL.

2.3. Mass Spectrometry (MS) Conditions

  • MS System: A quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

Results and Discussion

3.1. Gas Chromatographic Separation

The retention time (tR) is the primary parameter for distinguishing compounds in GC. It is influenced by factors like boiling point and the analyte's interaction with the stationary phase. For non-polar columns, elution order is generally correlated with the boiling point of the analytes. Branched-chain isomers typically have lower boiling points than their straight-chain counterparts. Therefore, This compound is expected to elute slightly earlier than hexyl butyrate under the specified GC conditions.

3.2. Mass Spectrometric Fragmentation Analysis

Electron ionization (EI) of esters induces characteristic fragmentation patterns that are invaluable for structural elucidation. The primary fragmentation mechanisms for these esters include α-cleavage and the McLafferty rearrangement.[4][5]

  • Molecular Ion (M+•): Both isomers have a molecular weight of 172.26 g/mol . The molecular ion peak at m/z 172 may be observed, but it is often weak or absent in the spectra of aliphatic esters.[6]

  • McLafferty Rearrangement: This is a hallmark fragmentation for compounds containing a carbonyl group and an accessible gamma-hydrogen.[7] It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene. For both hexyl esters, the rearrangement occurs on the hexyl (alcohol) portion of the molecule, leading to the elimination of hexene (C6H12, MW=84) and the formation of a charged enol.

    • For hexyl butyrate , this produces a prominent ion at m/z 88 .

    • For This compound , this rearrangement leads to a characteristic ion at m/z 88 .

  • Acylium Ion Formation (α-cleavage): Cleavage of the C-O bond adjacent to the carbonyl group results in the formation of a stable acylium ion.

    • Hexyl Butyrate: Loss of the hexyloxy radical (•OC6H13) forms the butyrylium ion, [CH3(CH2)2CO]+ , at m/z 71 .

    • This compound: Loss of the hexyloxy radical forms the isobutyrylium ion, [(CH3)2CHCO]+ , at m/z 71 . The base peak for both compounds is often observed at m/z 43 , corresponding to the isopropyl cation [(CH3)2CH]+ for isobutyrate and the propyl fragment for butyrate, though the isobutyrate structure provides a more stable secondary carbocation, potentially leading to a more intense m/z 43 peak.[1][2]

  • Other Key Fragments:

    • An ion at m/z 89 is observed in the spectra of both compounds, likely resulting from a rearrangement involving the hexyl chain.[1][2]

    • The fragmentation of the hexyl group itself can produce a series of alkyl fragments, but the most diagnostic peaks arise from cleavages around the ester functional group.

Data Summary

The table below summarizes the key analytical data for differentiating this compound and hexyl butyrate.

ParameterThis compoundHexyl Butyrate
Molecular Formula C10H20O2C10H20O2
Molecular Weight 172.26172.26
Expected GC Elution Order Elutes firstElutes second
Key Mass Fragments (m/z) 43 (Base Peak), 71, 8943 (Base Peak), 71, 89
Diagnostic Ion Abundance m/z 43 (isopropyl cation) typically very high.m/z 71 (butyrylium ion) is very prominent.[2]

Note: While many fragments are shared, the relative intensities of these ions are the key to differentiation. Library matching (e.g., against NIST/EPA/NIH Mass Spectral Library) is the most reliable method for confirmation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS analysis.

GCMS_Workflow cluster_prep 1. Sample Handling cluster_gc 2. GC Separation cluster_ms 3. MS Detection & Analysis cluster_results 4. Final Identification Sample Sample Mixture Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Port Dilution->Injection Inject Separation Capillary Column (Separation by Retention Time) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Elution MassAnalyzer Mass Analyzer (Separation by m/z) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System: Mass Spectrum & Chromatogram Detector->Data Result Compound Identification (Based on tR and Spectrum) Data->Result

Fig. 1: GC-MS Analytical Workflow.

Conclusion

While this compound and hexyl butyrate are isomers with identical masses, GC-MS provides a definitive method for their differentiation. The primary distinguishing features are the chromatographic retention time, where the branched isobutyrate elutes earlier, and the subtle but consistent differences in the relative abundances of key fragment ions in their mass spectra. By carefully evaluating both the separation and fragmentation data, researchers can confidently identify these two compounds in a mixture.

References

sensory panel comparison of hexyl isobutyrate and hexyl valerate flavor profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, esters play a pivotal role in defining the characteristic notes of many fruits and other natural products. Among these, hexyl isobutyrate and hexyl valerate are two aliphatic esters that, while structurally similar, present distinct sensory profiles. This guide offers a comparative analysis of their flavor and aroma characteristics, supported by established sensory evaluation methodologies, to assist researchers, scientists, and product development professionals in their formulation endeavors.

Comparative Flavor Profiles

A summary of their described sensory attributes is presented in the table below.

Sensory AttributeThis compoundHexyl Valerate
Primary Notes Fruity, Green, Sweet[1][2][3][4][5]Fruity, Oily, Green[6][7]
Secondary Notes Apple, Pear, Grape, Peach, Berry, Melon[1][2][4]Brandy[6][7]
Character Clean, Fresh, Ripe Fruit[4]Heavy, Complex[6]

Experimental Protocols for Sensory Evaluation

To quantitatively assess the flavor profiles of this compound and hexyl valerate, a trained sensory panel employing a Quantitative Descriptive Analysis (QDA) methodology is recommended. This approach provides a detailed and reproducible assessment of the sensory characteristics of the compounds.

Panelist Selection and Training

A panel of 8-12 individuals should be screened for their sensory acuity and ability to describe and quantify flavor and aroma attributes. Training would involve the development of a standardized lexicon of flavor descriptors relevant to the sample compounds. Reference standards for each descriptor (e.g., specific fruits, green leaves, diluted ethanol for "brandy") would be provided to calibrate the panelists.

Sample Preparation and Presentation

This compound and hexyl valerate would be diluted in a neutral medium, such as deodorized mineral oil or propylene glycol, to concentrations determined to be safe and perceptually distinct in preliminary testing. Samples should be presented blind-coded and in a randomized order to prevent bias. A neutral carrier, such as an unscented smelling strip or a simple water and sugar solution, can be used for evaluation.

Data Collection and Analysis

Panelists would rate the intensity of each identified sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong"). Data would be collected from each panelist for multiple replicates of each sample. Statistical analysis, such as Analysis of Variance (ANOVA), would then be used to determine significant differences in the intensity of each attribute between the two compounds.

Visualizing the Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for a comparative sensory panel evaluation.

Sensory_Evaluation_Workflow cluster_setup Setup Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening Lexicon_Development Lexicon Development Panelist_Screening->Lexicon_Development Panelist_Training Panelist Training Lexicon_Development->Panelist_Training Sample_Preparation Sample Preparation Panelist_Training->Sample_Preparation Sensory_Evaluation Sensory Evaluation Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting Statistical_Analysis->Reporting

Caption: A typical workflow for a comparative sensory panel evaluation.

Simplified Flavor Perception Pathway

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). The following diagram provides a simplified overview of the signaling pathway for aroma perception.

Flavor_Perception_Pathway cluster_nose Nasal Cavity cluster_brain Brain Odorant_Molecules Odorant Molecules (e.g., this compound) Olfactory_Receptors Olfactory Receptors Odorant_Molecules->Olfactory_Receptors Binds to Olfactory_Bulb Olfactory Bulb Olfactory_Receptors->Olfactory_Bulb Signal Transduction Piriform_Cortex Piriform Cortex (Odor Identification) Olfactory_Bulb->Piriform_Cortex Orbitofrontal_Cortex Orbitofrontal Cortex (Flavor Perception) Piriform_Cortex->Orbitofrontal_Cortex

Caption: Simplified signaling pathway for aroma perception.

References

Purity Assessment of Synthesized Hexyl Isobutyrate: A Comparative Guide to NMR Spectroscopy and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

The purity of synthesized compounds is a critical parameter for researchers and professionals in the pharmaceutical and chemical industries. For flavor and fragrance compounds such as hexyl isobutyrate, accurate purity determination ensures product quality, safety, and consistency. This guide provides a detailed comparison of two common analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC). We will delve into the experimental protocols, present comparative data, and provide visual workflows to assist in selecting the appropriate method for the purity analysis of synthesized this compound.

2. Principle of Purity Determination by ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei (protons) giving rise to that signal.[1] By comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

3. NMR Spectral Data for Purity Assessment

A thorough understanding of the NMR spectra of the target compound and potential impurities is essential for accurate purity assessment. The following tables summarize the characteristic ¹H and ¹³C NMR signals for this compound and its common synthetic precursors, which may be present as impurities.

3.1. ¹H and ¹³C NMR of this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
a4.06t177.1
b2.54sept64.4
c1.62m34.2
d1.39 - 1.28m31.5
e1.16d28.6
f0.90t25.6
g--22.5
h--19.0
i--14.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

3.2. NMR Signatures of Potential Impurities

Impurity Assignment ¹H Chemical Shift (δ, ppm) Multiplicity
1-Hexanol-CH₂OH~3.64t
-OHvariablebr s
Isobutyric Acid-COOH> 10br s
-CH-~2.57sept
-CH₃~1.18d

4. Comparison of Analytical Methods: NMR vs. Gas Chromatography (GC)

Both qNMR and GC are powerful techniques for purity assessment, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the expected nature of impurities, and available instrumentation.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. Quantification is typically relative (area percent) unless a certified reference standard of the analyte is used.
Precision & Accuracy High precision and accuracy, as it is a primary ratio method.High precision, but accuracy for absolute quantification depends on the availability and purity of the analyte's reference standard.
Sample Preparation Simple and minimal; involves dissolving the sample and an internal standard in a deuterated solvent.Can be more complex, sometimes requiring derivatization for non-volatile or thermally labile compounds.
Analysis Time Relatively fast, typically 15-20 minutes per sample.Can be longer, around 30-45 minutes per sample, depending on the chromatographic method.
Sensitivity Less sensitive than GC, with a limit of quantification around 0.1%.[2]Highly sensitive, capable of detecting impurities at ppm or even sub-ppm levels.
Impurity Detection Detects all proton-containing impurities. Structural information can be obtained directly from the spectrum.Best for volatile and semi-volatile impurities. Identification often relies on mass spectrometry (MS) and library matching.
Destructive Non-destructive; the sample can be recovered.Destructive, as the sample is vaporized and passes through the column.
Instrumentation Requires an NMR spectrometer, which is a significant capital investment.GC and GC-MS systems are more widely available and generally less expensive than NMR spectrometers.

5. Experimental Protocols

5.1. Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the steps for determining the purity of synthesized this compound using an internal standard.

1. Selection of Internal Standard:

  • Choose a high-purity (>99.9%) internal standard that is soluble in the same deuterated solvent as this compound.

  • The standard should have at least one signal in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte or expected impurities.

  • Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

  • Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the standard to the analyte should be roughly 1:1.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Ensure the spectrometer is properly tuned and shimmed.

  • Use a 90° pulse angle and a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A d1 of 30 seconds is generally sufficient.

  • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Carefully integrate a well-resolved signal from this compound (e.g., the triplet at ~4.06 ppm corresponding to the -OCH₂- protons) and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the purity assessment of this compound by GC-MS, which is particularly useful for identifying volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions if quantification against a calibration curve is intended.

2. GC-MS Instrument Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Integrate the peak areas of all detected compounds in the chromatogram.

  • Calculate the relative purity using area percent normalization (assuming all compounds have the same response factor).

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

6. Mandatory Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_standard Accurately weigh internal standard weigh_analyte->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (d1 = 30s, ns = 16) transfer->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for the purity assessment of synthesized this compound by qNMR.

Purity_Calculation_Logic cluster_inputs Experimental Inputs I_analyte Integral (Analyte) purity_eq Purity (%) = (I_a / N_a) * (N_s / I_s) * (MW_a / MW_s) * (m_s / m_a) * P_s I_analyte->purity_eq N_analyte Protons (Analyte) N_analyte->purity_eq MW_analyte MW (Analyte) MW_analyte->purity_eq m_analyte mass (Analyte) m_analyte->purity_eq I_std Integral (Standard) I_std->purity_eq N_std Protons (Standard) N_std->purity_eq MW_std MW (Standard) MW_std->purity_eq m_std mass (Standard) m_std->purity_eq P_std Purity (Standard) P_std->purity_eq result Calculated Purity purity_eq->result

Caption: Logical relationship of variables in the qNMR purity calculation.

Both qNMR and GC are valuable techniques for assessing the purity of synthesized this compound. For highly accurate, direct, and absolute purity determination without the need for a specific reference standard of the analyte, qNMR is the superior choice. It is also non-destructive and provides structural information about any proton-containing impurities present. On the other hand, for the detection and quantification of trace volatile impurities where high sensitivity is paramount, GC-MS is the preferred method. In many quality control settings, these techniques can be used as complementary tools to provide a comprehensive purity profile of the target compound.

References

Establishing a Reference Standard for Hexyl Isobutyrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate qualitative and quantitative analysis of hexyl isobutyrate, a common flavoring and fragrance agent, is critical for quality control, formulation development, and regulatory compliance. The establishment of a reliable reference standard is the cornerstone of any analytical method. This guide provides a comprehensive comparison of analytical techniques for the characterization and purity assessment of a this compound reference standard, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for establishing a reference standard for this compound depends on the specific requirements of the analysis, including the need for structural confirmation, desired sensitivity, and the availability of a certified reference material. The following table summarizes the performance of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of simple esters.

ParameterGC-FIDGC-MSqNMR
Principle Separation based on volatility and detection by flame ionization.Separation based on volatility and detection by mass-to-charge ratio.Intrinsic quantitative measurement based on the direct proportionality between signal intensity and the number of atomic nuclei.
Primary Use Quantitative analysis, purity determination.Qualitative and quantitative analysis, impurity identification.Absolute quantitative analysis, purity determination without a specific reference standard.
Selectivity GoodExcellent (provides structural information)Excellent (structurally specific signals)
Sensitivity HighVery High (especially in Selected Ion Monitoring mode)Moderate
Precision (RSD) < 2%< 5%< 1%
Accuracy High (with a certified reference standard)High (with a certified reference standard)Very High (traceable to SI units)
Linear Range WideModerateWide
Throughput HighModerateModerate
Cost LowHighModerate to High

Experimental Protocols

Preparation of an In-House Reference Standard

When a certified reference standard for this compound is unavailable, an in-house standard can be prepared and thoroughly characterized.[1][2]

1. Synthesis and Purification:

  • Synthesize this compound via Fischer esterification of isobutyric acid and hexanol.

  • Purify the crude product using distillation to achieve the highest possible purity.

2. Characterization and Purity Assessment:

  • Identity Confirmation: Confirm the structure using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Determination: Employ a combination of the analytical methods detailed below to assess purity. This multi-faceted approach ensures a comprehensive evaluation of potential impurities.[3]

  • Water Content: Determine the water content using Karl Fischer titration.

  • Residual Solvents: Analyze for residual solvents using headspace GC.

  • Inorganic Impurities: Assess inorganic impurities via a residue on ignition test.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis

GC-FID is a robust and widely used technique for determining the purity of volatile compounds like this compound.[4][5]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Hold: Maintain 250°C for 5 minutes.

  • Injector: Split mode (e.g., 50:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Detector Temperature: 280°C.

Procedure:

  • Prepare a stock solution of the in-house this compound standard in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-FID system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by the area percent method, assuming all components have a similar response factor. For higher accuracy, use a certified reference standard to determine response factors.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS provides definitive identification of this compound and allows for the characterization of unknown impurities.[6]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Same as for GC-FID.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Electron Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Data Acquisition: Full scan mode.

Procedure:

  • Follow the same sample preparation and injection procedure as for GC-FID.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Compare the obtained mass spectrum of the main peak with a reference library (e.g., NIST) to confirm the identity of this compound.

  • Analyze the mass spectra of minor peaks to identify potential impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[7][8][9]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between pulses. A value of 30 seconds is often sufficient.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal for this compound (e.g., the triplet corresponding to the -OCH₂- protons) and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

Experimental_Workflow cluster_Preparation In-House Standard Preparation cluster_Characterization Characterization & Purity Assessment cluster_Certification Reference Standard Certification Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification GC_FID GC-FID (Purity) Purification->GC_FID Purity Check GC_MS GC-MS (Identity & Impurities) Purification->GC_MS Structural Confirmation qNMR qNMR (Absolute Purity) Purification->qNMR Absolute Purity KF Karl Fischer (Water Content) Purification->KF Water Content Certified_Standard Certified Reference Standard Established GC_FID->Certified_Standard GC_MS->Certified_Standard qNMR->Certified_Standard KF->Certified_Standard

Caption: Workflow for establishing an in-house reference standard.

Analytical_Comparison_Logic Start Need to Analyze This compound Purity_Only Routine Purity Check? Start->Purity_Only ID_Needed Impurity ID Needed? Purity_Only->ID_Needed No GC_FID Use GC-FID Purity_Only->GC_FID Yes Absolute_Quant Absolute Quantification (No Standard)? ID_Needed->Absolute_Quant No GC_MS Use GC-MS ID_Needed->GC_MS Yes Absolute_Quant->GC_FID No (Standard Available) qNMR Use qNMR Absolute_Quant->qNMR Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Inter-Laboratory Analysis of Hexyl Isobutyrate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of hexyl isobutyrate, a common fragrance and flavor ingredient. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document synthesizes typical performance data from validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for similar volatile esters found in complex matrices such as cosmetics and food products. The data presented herein is compiled from various studies to simulate an inter-laboratory comparison and to offer a benchmark for analytical performance.

Data Presentation: A Simulated Inter-Laboratory Comparison

The following table summarizes the typical performance characteristics of GC-MS methods for the analysis of volatile esters, presented as a proxy for an inter-laboratory comparison of this compound analysis.

Parameter Laboratory A (Simulated) Laboratory B (Simulated) Laboratory C (Simulated)
Analytical Technique HS-SPME-GC-MSLLE-GC-MSDirect Injection-GC-MS
Matrix Cosmetic CreamFruit JuiceFragrance Oil
Linearity (R²) > 0.998> 0.999> 0.997
Limit of Detection (LOD) 0.05 µg/g0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/g0.3 µg/mL3 µg/mL
Precision (RSD%) < 10%< 8%< 12%
Accuracy (Recovery %) 92-105%95-108%88-110%

Disclaimer: The data in this table is representative of typical performance for GC-MS analysis of volatile esters and is intended for comparative purposes. It is not derived from a direct inter-laboratory study on this compound.

Experimental Protocols: A Representative GC-MS Methodology

This section outlines a typical experimental protocol for the quantitative analysis of this compound in a cosmetic cream matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (HS-SPME)
  • Sample Weighing: Accurately weigh 1.0 g of the cosmetic cream into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., d4-hexyl isobutyrate or a compound with similar chemical properties not present in the sample).

  • Matrix Modification: Add 5 mL of a saturated sodium chloride solution to the vial to increase the volatility of the analyte.

  • Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes to allow for equilibration of the headspace.

  • Extraction: Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

GC-MS Analysis
  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Port: Splitless mode at 250°C. The SPME fiber is desorbed in the injection port for 2 minutes.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

      • This compound Quantifier Ion: m/z 89

      • Qualifier Ions: m/z 71, 43

Calibration and Quantification
  • Prepare a series of calibration standards of this compound in a blank matrix.

  • Analyze the standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison of analytical methods.

InterLaboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase A Define Analyte & Matrix (this compound) B Select Participating Laboratories A->B C Develop & Distribute Standard Operating Procedure (SOP) B->C D Prepare & Distribute Homogeneous Test Samples C->D E Laboratories Analyze Samples (GC-MS) D->E F Collect & Statistically Analyze Results E->F G Assess Method Performance (Accuracy, Precision) F->G H Identify Sources of Variability G->H I Publish Comparison Guide H->I

Caption: Workflow for a typical inter-laboratory comparison study.

Analytical_Method_Validation_Parameters cluster_performance Performance Characteristics center Validated Analytical Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Repeatability & Reproducibility) center->Precision Specificity Specificity (Analyte in Presence of Interferences) center->Specificity LOD Limit of Detection (LOD) (Lowest Detectable Amount) center->LOD LOQ Limit of Quantification (LOQ) (Lowest Quantifiable Amount) center->LOQ Linearity Linearity (Proportionality to Concentration) center->Linearity Range Range (Interval of Reliable Quantification) center->Range Robustness Robustness (Unaffected by Small Variations) center->Robustness

comparing the efficacy of different lipases for hexyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of esters such as hexyl isobutyrate offers a greener and more specific alternative to traditional chemical methods. Lipases, due to their versatility and stability in organic solvents, are the biocatalysts of choice for these reactions. This guide provides a comparative overview of the efficacy of different lipases in the synthesis of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable enzyme for your research or production needs.

Performance Comparison of Lipases in Ester Synthesis

The selection of a lipase is a critical factor influencing the yield and efficiency of this compound synthesis. While data specifically on this compound is limited in the provided search results, valuable insights can be drawn from studies on the synthesis of structurally similar esters like hexyl butyrate. The following table summarizes the performance of various lipases in the synthesis of short-chain alkyl esters.

Lipase SourceSupport/ImmobilizationSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)Biocatalyst Conc.Conversion/YieldReaction TimeReference
Candida rugosaDiaion HP-20 (Physical Adsorption)Butyric Acid + Hexanol1:1.447.2517.65%90.8%60 min[1][2]
Candida rugosaDiaion HP-20 (Physical Adsorption)Butyric Acid + Hexanol1:259.515.8%94.5%180 min[1][2]
Candida rugosaDiaion HP-20 (Physical Adsorption)Butyric Acid + Hexanol1:247.016.9%95.01%480 min[1][2]
Mucor miehei (Lipozyme IM-77)ImmobilizedTriacetin + Hexanol1:2.752.637.1% (0.089 BAUN)86.6%7.7 h[3]
Candida antarctica (Novozym 435)Acrylic ResinFormic Acid + Octanol1:74015 g/L96.51%Not Specified[4]
Thermomyces lanuginosus (Lipozyme TL IM)Silica GelButyric Acid + Isoamyl AlcoholNot SpecifiedNot SpecifiedNot SpecifiedHigh Conversion24 h[5]

Key Observations:

  • Candida rugosa lipase immobilized on Diaion HP-20 has demonstrated high efficacy in the synthesis of hexyl butyrate, achieving over 90% conversion in as little as 60 minutes.[1][2] A study comparing three microbial lipases found that Candida rugosa lipase had the greatest efficiency.[1]

  • Immobilization is a key strategy to enhance lipase stability and allow for easy recovery and reuse of the biocatalyst.[1] Physical adsorption is a cost-effective and advantageous method for this purpose.[1]

  • Reaction parameters such as temperature, molar ratio of substrates, and biocatalyst concentration significantly influence the conversion rate and reaction time.[1][3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. The following is a representative protocol for the synthesis of hexyl butyrate using immobilized Candida rugosa lipase, which can be adapted for this compound synthesis.

Immobilization of Candida rugosa Lipase on Diaion HP-20
  • Support Preparation: 19 g of Diaion HP-20 beads are submerged in 475 mL of 95% ethanol for 24 hours at 25°C under static conditions.[1] The support is then filtered and washed with distilled water.[1]

  • Enzyme Solution Preparation: A solution of Candida rugosa lipase is prepared in a 5 mM sodium phosphate buffer (pH 7.0) to achieve a protein load of 40 mg/g of support.[1] This solution is then centrifuged.[1]

  • Immobilization: The prepared support is added to the enzyme solution and kept under gentle stirring for a specified duration to allow for physical adsorption of the lipase onto the support.

  • Washing and Drying: The immobilized lipase is washed to remove any unbound enzyme and then dried before use.

Enzymatic Synthesis of Hexyl Butyrate
  • Reaction Mixture: The reaction is typically carried out in a solvent-free system or in an organic solvent like n-hexane. The substrates, hexanol and butyric acid, are mixed at a specific molar ratio.

  • Enzyme Addition: The immobilized lipase is added to the reaction mixture at a predetermined concentration.

  • Incubation: The reaction is incubated at a specific temperature with agitation for a set period.

  • Monitoring and Analysis: The progress of the reaction is monitored by withdrawing samples at different time intervals and analyzing the concentration of the product (hexyl butyrate) and the consumption of the acid using gas chromatography.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Lipase Lipase Solution Immobilization Immobilization (Physical Adsorption) Lipase->Immobilization Support Support Material (e.g., Diaion HP-20) Support->Immobilization ImmobilizedLipase Immobilized Lipase Immobilization->ImmobilizedLipase Reaction Esterification Reaction ImmobilizedLipase->Reaction Substrates Substrates (Hexanol + Isobutyric Acid) Substrates->Reaction Product This compound Reaction->Product Sampling Reaction Sampling Product->Sampling GC Gas Chromatography (GC) Sampling->GC Data Conversion & Yield Data GC->Data

Caption: Experimental workflow for this compound synthesis.

Logical Relationship of Key Parameters

The success of the enzymatic synthesis is dependent on the interplay of several factors. The diagram below outlines the logical relationships between these key parameters.

G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs LipaseType Lipase Type Conversion Conversion Rate LipaseType->Conversion Immobilization Immobilization Method Immobilization->Conversion Substrates Substrates Substrates->Conversion Temperature Temperature Temperature->Conversion MolarRatio Molar Ratio MolarRatio->Conversion EnzymeConc Enzyme Concentration EnzymeConc->Conversion Solvent Solvent Solvent->Conversion Yield Product Yield Conversion->Yield ReactionTime Reaction Time Conversion->ReactionTime

Caption: Key parameters influencing enzymatic ester synthesis.

References

A Comparative Guide to Purity Validation of Hexyl Isobutyrate: HPLC, GC-MS, and Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and quality control, ensuring the purity of compounds like hexyl isobutyrate is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and saponification titration. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method can be effectively employed.

Experimental Protocol: HPLC Validation of this compound

A reverse-phase HPLC method provides a reliable approach for determining the purity of this compound.[1]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v), with the aqueous phase containing 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: HPLC Performance
Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Specificity No interference from common impurities or degradation products.

Note: The data presented in this table is representative of a typical validated HPLC method.

Experimental Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare this compound Reference Standard Solutions prep_sample Prepare Sample Solution (1 mg/mL) filter_sample Filter Sample through 0.45 µm Syringe Filter prep_sample->filter_sample injection Inject Standard and Sample Solutions (10 µL) filter_sample->injection hplc_system HPLC System Setup (C18 Column, UV Detector) mobile_phase Mobile Phase: Acetonitrile:Water (70:30) + 0.1% Phosphoric Acid mobile_phase->injection chromatogram Acquire Chromatograms at 210 nm injection->chromatogram calibration Generate Calibration Curve from Standard Injections chromatogram->calibration quantification Quantify this compound and Impurities calibration->quantification purity Calculate Purity quantification->purity

HPLC Purity Validation Workflow

Alternative Methods for Purity Determination

While HPLC offers high specificity and sensitivity, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and saponification titration are also viable for assessing the purity of esters like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and is widely used for fragrance and flavor analysis.[2] It offers excellent separation and identification capabilities.

Methodology Overview:

  • Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., methanol or hexane).

  • Injection: A small volume of the sample is injected into the GC, where it is vaporized.

  • Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • Detection and Identification: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for identification by comparison to spectral libraries.[2]

Saponification Titration

Saponification is a classic chemical method for the quantitative determination of esters.[3][4] This technique involves the hydrolysis of the ester in the presence of a strong base.

Methodology Overview:

  • Reaction: A known weight of the this compound sample is refluxed with a known excess amount of alcoholic potassium hydroxide (KOH) to ensure complete hydrolysis (saponification).[4]

  • Titration: The unreacted (excess) KOH is then titrated with a standardized acid (e.g., hydrochloric acid, HCl).[4][5]

  • Blank Determination: A blank titration is performed without the ester sample to determine the initial amount of KOH.[4]

  • Calculation: The difference between the blank and the sample titration volumes corresponds to the amount of KOH that reacted with the this compound, which is then used to calculate the purity of the ester.[4]

Comparative Analysis

FeatureHPLCGC-MSSaponification Titration
Principle Chromatographic separation based on polarity.Chromatographic separation based on volatility, with mass-based detection.Chemical reaction (hydrolysis) followed by volumetric analysis.
Specificity High; can separate isomers and closely related impurities.Very high; provides structural information for impurity identification.Low; measures total ester content and is susceptible to interference from other acidic or basic compounds.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Moderate to low (mg level).
Quantification Highly accurate and precise with proper validation.Accurate for volatile impurities; requires calibration standards.Less precise than chromatographic methods; dependent on accurate titrant concentration and endpoint determination.
Sample Throughput Moderate; typical run times are 15-40 minutes.[6]Moderate; similar run times to HPLC.Low; can be time-consuming due to reflux and manual titration steps.[7]
Instrumentation Standard laboratory equipment.More complex and expensive instrumentation.Basic and inexpensive laboratory glassware and reagents.
Best Suited For Routine quality control, purity assays, and stability testing.Impurity profiling, identification of unknown volatiles, and trace analysis.[2]Assay of bulk material where high precision is not critical and interfering substances are absent.

Decision-Making Flowchart for Purity Analysis

Decision_Flowchart start Start: Need to determine This compound Purity q1 Is identification of unknown volatile impurities required? start->q1 q2 Is high sensitivity and separation of non-volatile impurities needed? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is this for a basic assay of bulk material with no interfering substances? q2->q3 No hplc Use HPLC q2->hplc Yes q3->hplc No (Consider HPLC for higher accuracy) titration Use Saponification Titration q3->titration Yes

Method Selection Flowchart

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is a versatile and reliable method for routine quality control, offering a good balance of specificity, sensitivity, and accuracy for quantifying this compound and its non-volatile impurities.

  • GC-MS is the gold standard for identifying and quantifying volatile impurities, providing unparalleled specificity and sensitivity. It is particularly useful for in-depth impurity profiling and troubleshooting.

  • Saponification Titration is a cost-effective, albeit less specific, method suitable for estimating the total ester content in bulk material where interfering acidic or basic impurities are not a concern.

For comprehensive quality assessment and in regulatory environments, a chromatographic method such as HPLC or GC-MS is generally preferred and often required.

References

A Comparative Guide to the Synthesis of Hexyl Isobutyrate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of flavor and fragrance esters like hexyl isobutyrate presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, offering insights into their respective efficiencies, environmental impacts, and operational parameters, supported by experimental data from analogous esterification reactions.

This compound, an ester prized for its characteristic fruity aroma, is synthesized through the reaction of hexanol and isobutyric acid.[1] The selection of the synthesis method, whether chemical or enzymatic, is a critical decision that influences not only the reaction's outcome but also its environmental footprint and the purity of the final product. While chemical synthesis is a well-established and often faster method, enzymatic synthesis is gaining traction as a greener and more specific alternative.[2][3]

Quantitative Comparison of Synthesis Methods

The decision between chemical and enzymatic synthesis often involves a trade-off between reaction speed and conditions versus yield, purity, and sustainability. The following table summarizes key quantitative data for each method, based on typical results reported for the synthesis of similar short-chain esters.

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)[1]Immobilized lipases (e.g., Candida antarctica lipase B, Rhizomucor miehei lipase)[4][5]
Typical Yield 70 - 96.4%[2][6]>90%[7]
Reaction Temperature High (90 - 180 °C)[2]Mild (30 - 70 °C)[3][4]
Reaction Time 1.5 - 8 hours[2]3 - 48 hours[2]
Solvent Often requires a non-polar solvent or excess reactantCan be performed in non-polar organic solvents or solvent-free[8]
Byproducts Water, with potential for side-products from high temperaturesWater, with minimal side-product formation[2]
Catalyst Reusability Generally not reusable (homogeneous catalysts)High reusability with immobilized enzymes[7][9]
Environmental Impact Use of corrosive acids, high energy consumption, and potential for waste generation[2][3]Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly[3]

Experimental Protocols

Chemical Synthesis: Fischer Esterification

This protocol describes a typical direct esterification of hexanol and isobutyric acid using a strong acid catalyst.

Materials:

  • Hexan-1-ol

  • Isobutyric acid

  • Sulfuric acid (concentrated)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add hexan-1-ol and isobutyric acid in a 1:1.2 molar ratio.

  • Add toluene as a solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting this compound by vacuum distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines the synthesis of this compound using an immobilized lipase as a biocatalyst.

Materials:

  • Hexan-1-ol

  • Isobutyric acid

  • Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

  • n-Hexane (or other suitable organic solvent, a solvent-free system is also possible)

  • Molecular sieves (4Å)

  • Orbital shaker with temperature control

  • Filtration apparatus

Procedure:

  • Dehydrate the hexan-1-ol, isobutyric acid, and n-hexane (if used) with molecular sieves for 24 hours prior to the reaction.

  • In a sealed flask, combine hexan-1-ol and isobutyric acid, typically in an equimolar ratio or with a slight excess of one reactant.

  • If using a solvent, add n-hexane.

  • Add the immobilized lipase to the mixture. The enzyme amount can range from 10-50% by weight of the substrates.[5]

  • Place the flask in an orbital shaker set to a constant speed (e.g., 200 rpm) and temperature (e.g., 40-60 °C).[7][10]

  • Allow the reaction to proceed for the desired time (e.g., 8-24 hours), with reaction progress monitored by techniques such as gas chromatography.[7]

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with solvent and reused.

  • The solvent (if used) can be removed under reduced pressure to yield the crude this compound.

  • Further purification, if necessary, can be achieved by vacuum distillation, though enzymatic synthesis often results in a product of high purity.[2]

Visualizing the Synthesis Workflows

To further elucidate the distinct processes of chemical and enzymatic synthesis, the following diagrams illustrate the experimental workflows.

Chemical_Synthesis_Workflow Reactants Hexanol & Isobutyric Acid Reaction Reflux with Dean-Stark Trap Reactants->Reaction Solvent_Catalyst Toluene & Sulfuric Acid Solvent_Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Washing Neutralization & Washing Cooling->Washing Drying Drying with MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Hexyl Isobutyrate Purification->Product

Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow Reactants Dehydrated Hexanol & Isobutyric Acid Reaction Incubation in Orbital Shaker Reactants->Reaction Enzyme_Solvent Immobilized Lipase (Optional Solvent) Enzyme_Solvent->Reaction Filtration Enzyme Separation (Filtration) Reaction->Filtration Enzyme_Recycle Enzyme Recycle Filtration->Enzyme_Recycle Evaporation Solvent Removal (if applicable) Filtration->Evaporation Product High-Purity Hexyl Isobutyrate Evaporation->Product

Enzymatic Synthesis Workflow for this compound.

Conclusion

The chemical synthesis of this compound is a robust and relatively fast method.[2] However, it necessitates harsh reaction conditions, the use of corrosive catalysts, and often requires extensive purification steps. In contrast, enzymatic synthesis offers a greener and more sustainable alternative.[2][3] It operates under mild conditions, provides high yields and purity, and allows for the straightforward recycling of the catalyst.[2][9] While the reaction times for enzymatic processes can be longer, the advantages of simplified downstream processing and a reduced environmental impact make it an increasingly compelling option for the synthesis of high-value esters like this compound, particularly in industries such as food, fragrance, and pharmaceuticals where product purity and sustainable practices are paramount.[8] The ultimate choice of synthesis route will depend on the specific requirements of the application, including desired purity, production scale, cost considerations, and environmental goals.

References

Safety Operating Guide

Hexyl Isobutyrate: Safety and Hazard Profile

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of hexyl isobutyrate is critical for ensuring laboratory safety and environmental protection. As a combustible liquid, it necessitates handling and disposal in accordance with hazardous waste regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

A summary of key quantitative and qualitative data for this compound is provided below. This information is essential for a proper risk assessment before handling and disposal.

PropertyDataCitations
Chemical Formula C₁₀H₂₀O₂[1][2]
CAS Number 2349-07-7[1][3][4]
Flash Point 69.4 °C (157.0 °F) - Closed Cup[5]
GHS Classification Combustible Liquid (Category 4)[2][3][5]
OSHA Hazards Combustible Liquid, Fire Hazard[6][7]
Potential Health Effects May cause mild skin and eye irritation. May be harmful if inhaled.[2][5][6]
Environmental Hazards Not classified as environmentally hazardous, but discharge into the environment must be avoided. Large or frequent spills can be harmful.[1][7]

Essential Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and safety measures are in place.

Personal Protective Equipment (PPE):

  • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[1][4]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][4]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator.[1][6]

Handling and Storage Precautions:

  • Work in a well-ventilated area to avoid the inhalation of vapor or mist.[1][6]

  • Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[5][6][7]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][6]

  • Store waste in a suitable, tightly closed, and properly labeled container in a cool, dry, and well-ventilated place.[1][2][4][6]

Step-by-Step Disposal Procedures

The proper disposal of this compound should follow a structured process, treating it as a hazardous waste due to its combustibility.

Step 1: Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits certain characteristics, including ignitability.[8][9] Since this compound is a combustible liquid, it should be managed as a hazardous waste.[7]

Step 2: Waste Collection and Storage
  • Container: Designate a specific, compatible container for this compound waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[1][6][10]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound."[9][10]

  • Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents.[2][10]

  • Accumulation: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area or a central hazardous waste storage area that is cool and well-ventilated.[2][4][6]

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is required.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][5][7]

  • Ventilate: Ensure the area is well-ventilated.[1][6]

  • Containment: For small spills, use an inert absorbent material such as dry clay, sand, or diatomaceous earth to contain and absorb the liquid.[2][5][7][11] Do not let the product enter drains or waterways.[1][3][6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][6][11]

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[5][7]

  • Disposal: The collected spill cleanup material is also considered hazardous waste and must be disposed of accordingly.[7][10][11]

Step 4: Final Disposal
  • Professional Disposal: The disposal of this compound must be handled by a licensed chemical destruction plant or a certified hazardous waste management company.[1] Methods like controlled incineration with flue gas scrubbing are appropriate.[1][6]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[3][5][7] Do not discharge this compound into sewer systems or waterways.[1][3]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pick-up. They will ensure the waste is transported and disposed of in compliance with all regulations.[10]

Step 5: Disposal of Empty Containers
  • Residue: Empty containers may retain product residue and vapors. These containers must be handled as hazardous waste unless properly decontaminated.[7]

  • Decontamination: Containers can be triply rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • Final Disposal: After proper rinsing, the container may be punctured to make it unusable for other purposes and disposed of in a sanitary landfill or recycled, depending on local regulations.[1] Always remove or completely deface the original label before disposal.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure A Start: Have this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Cleanup Protocol: 1. Eliminate Ignition Sources 2. Absorb with Inert Material 3. Collect in Sealed Container C->D Yes E Place Liquid Waste into a Designated, Labeled Hazardous Waste Container C->E No F Store container in a cool, well-ventilated, designated area D->F E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Waste transported by licensed contractor for incineration or destruction G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Hexyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides crucial procedural guidance for the use of Hexyl isobutyrate, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure laboratory environment.

This compound is a combustible liquid that can cause skin and eye irritation.[1][2] Adherence to proper safety measures is essential to minimize risks associated with its handling.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationCitation(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-resistant gloves (inspected prior to use), and impervious clothing.[3][4]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3]
Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

ProcedureGuidelineCitation(s)
Handling Handle in a well-ventilated area.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3] Use non-sparking tools and avoid electrostatic discharge.[3][3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and other ignition sources.[1][5][6][1][3][5][6]
Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Spill SizeContainment and Cleanup ProtocolCitation(s)
Small Spill Wipe up with absorbent material (e.g., cloth, fleece). Clean the surface thoroughly to remove residual contamination.[1]
Large Spill Stop the flow of material if it is safe to do so. Dike the spilled material. Absorb with inert material such as dry clay, sand, or diatomaceous earth. Collect into a suitable container for disposal. Prevent the product from entering drains.[1][2][4][1][2][4]
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste TypeDisposal MethodCitation(s)
This compound Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[3][3]
Contaminated Packaging Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration.[3][3]
First Aid Procedures

Immediate first aid is critical in case of exposure.

Exposure RouteFirst Aid MeasuresCitation(s)
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][3][2][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][3]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

HexylIsobutyrateHandling cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Ensure Proper Ventilation B->C D Handle in Designated Area C->D E Use Non-Sparking Tools D->E F Spill or Exposure Occurs D->F If Incident Occurs I Segregate Waste E->I G Follow First Aid Procedures F->G H Execute Spill Cleanup Protocol F->H G->I H->I J Dispose of Chemical Waste I->J K Dispose of Contaminated PPE I->K

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.